Cefozopran
説明
This compound is a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A fourth-generation cephalosporin antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. This compound has a 1-methyltetrazolethiol (MTT) moiety at C-3 of its cephalosporin core.
See also: Cephalexin (related); Cefazolin (related); Cefuroxime (related) ... View More ...
特性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)/b24-11-/t12-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUIJCOKQCCXQY-WHJQOFBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N9O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025943 | |
| Record name | Cefozopran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113359-04-9 | |
| Record name | Cefozopran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113359-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefozopran [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113359049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefozopran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13667 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefozopran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFOZOPRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LG87K28LW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cefozopran: A Technical Guide to its Mechanism of Action Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefozopran is a fourth-generation cephalosporin antibiotic characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other beta-lactam agents.[1] Its efficacy against Gram-negative pathogens is the result of a multi-faceted mechanism involving efficient penetration of the bacterial outer membrane, high stability against hydrolysis by beta-lactamases, and potent inhibition of essential penicillin-binding proteins (PBPs). This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex interactions between this compound and its bacterial targets.
Core Mechanism of Action
The bactericidal effect of this compound, like other beta-lactam antibiotics, is achieved through the disruption of peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall.[1][2][3][4] This ultimately leads to cell lysis and death.[1] The overall mechanism against Gram-negative bacteria can be broken down into three critical stages:
-
Penetration of the Outer Membrane: The formidable outer membrane of Gram-negative bacteria serves as a selective permeability barrier.[5][6] this compound, being a hydrophilic molecule, traverses this barrier primarily through water-filled protein channels known as porins.[7][8][9] Its chemical structure is optimized for efficient passage into the periplasmic space, a key factor in its enhanced activity against these organisms.[1]
-
Stability in the Periplasmic Space: The periplasm of many Gram-negative bacteria contains beta-lactamase enzymes, which can hydrolyze the beta-lactam ring and inactivate the antibiotic.[3][10][11] this compound exhibits a high degree of stability against many common plasmid- and chromosomally-mediated beta-lactamases, ensuring that a sufficient concentration of the active drug reaches its ultimate target.[2][4]
-
Inhibition of Penicillin-Binding Proteins (PBPs): Once in the periplasm, this compound covalently binds to the active site of PBPs.[1][4] These enzymes are essential transpeptidases that catalyze the final cross-linking steps of peptidoglycan synthesis.[12] By inhibiting multiple PBPs with high affinity, this compound effectively halts cell wall construction, leading to structural defects and rapid cell death.[1][4]
Caption: Overall mechanism of this compound action in Gram-negative bacteria.
Quantitative Analysis of this compound Activity
The effectiveness of this compound can be quantified by its minimum inhibitory concentrations (MICs) against various pathogens and its binding affinity for specific PBPs. While comprehensive quantitative data for this compound against a wide array of Gram-negative PBP subtypes is limited in publicly accessible literature, the following tables summarize available data and representative data for functionally similar fourth-generation cephalosporins to provide context.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
(Note: Specific MIC data for this compound was not found in the provided search results. Data would be populated here from relevant studies.)
| Organism | Strain | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | ATCC 25922 | Data N/A | Data N/A |
| Pseudomonas aeruginosa | ATCC 27853 | Data N/A | Data N/A |
| Klebsiella pneumoniae | Clinical Isolate | Data N/A | Data N/A |
Table 2: Penicillin-Binding Protein (PBP) Affinity
This table presents the 50% inhibitory concentration (IC₅₀), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a radiolabeled penicillin to the PBP. A lower IC₅₀ value indicates higher binding affinity.
| Organism | PBP Target | This compound IC₅₀ (mg/L) | Comparative Cephalosporin IC₅₀ (mg/L) |
| Enterococcus faecalis (Gram-positive) | PBP 5 | 11[13] | N/A |
| Escherichia coli | PBP 2 | Data N/A | Ceftobiprole: 0.6 |
| Escherichia coli | PBP 3 | Data N/A | Ceftobiprole: <0.1 |
| Pseudomonas aeruginosa | PBP 2 | Data N/A | Cefoperazone: High Affinity |
| Pseudomonas aeruginosa | PBP 3 | Data N/A | Cefoperazone: High Affinity[14] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the mechanism of action of this compound.
Penicillin-Binding Protein (PBP) Competitive Binding Assay
This assay determines the affinity of this compound for specific PBPs by measuring its ability to compete with a radiolabeled beta-lactam (e.g., [¹⁴C]benzylpenicillin) for binding to PBPs in bacterial cell membranes.
Methodology:
-
Membrane Preparation:
-
Grow Gram-negative bacterial cultures to the mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).[15]
-
Lyse cells using a French press or sonication.
-
Perform differential centrifugation (a low-speed spin to remove unlysed cells, followed by a high-speed spin to pellet the cell membranes).[15]
-
Wash the membrane pellet and resuspend in the buffer to a specific protein concentration.
-
-
Competition Assay:
-
Aliquots of the membrane preparation are pre-incubated with varying concentrations of this compound for 10-15 minutes at 30°C.
-
A saturating concentration of radiolabeled penicillin (e.g., [¹⁴C]benzylpenicillin) is added, and the incubation is continued for another 10 minutes.
-
The binding reaction is stopped by adding an excess of non-radiolabeled penicillin G, followed by the addition of Sarkosyl to solubilize the membranes.
-
-
Detection and Analysis:
-
The PBP-penicillin complexes are separated by SDS-PAGE.
-
The gel is treated with a fluorographic enhancer (e.g., 1 M sodium salicylate).[15]
-
The gel is dried and exposed to X-ray film (autoradiography) to visualize the radiolabeled PBPs.
-
The intensity of the bands is quantified using densitometry. The IC₅₀ is calculated as the this compound concentration that reduces the band intensity by 50% compared to the control (no this compound).
-
Caption: Workflow for a competitive PBP binding assay.
Outer Membrane Permeability Assay (NPN Uptake)
This assay assesses the ability of this compound to permeate the bacterial outer membrane by using the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces strongly in the hydrophobic environment of a damaged membrane.
Methodology:
-
Cell Preparation:
-
Grow bacterial cultures to the mid-log phase.
-
Harvest cells by centrifugation and wash twice with a low-ionic-strength buffer (e.g., 5 mM HEPES, pH 7.2).[16]
-
Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).
-
-
Fluorescence Measurement:
-
Transfer the cell suspension to a quartz cuvette in a fluorometer.
-
Add NPN to a final concentration of 10 µM and allow the baseline fluorescence to stabilize.[17]
-
Initiate the measurement by adding this compound at the desired concentration.
-
Record the increase in fluorescence intensity over time, using excitation and emission wavelengths of 350 nm and 420 nm, respectively.[17]
-
-
Data Analysis:
-
The rate of NPN uptake is determined from the initial slope of the fluorescence curve.
-
This rate is proportional to the degree of outer membrane permeabilization. A higher rate indicates greater permeability.
-
Caption: Workflow for the NPN uptake outer membrane permeability assay.
Beta-Lactamase Stability Assay
This assay quantifies the stability of this compound against hydrolysis by beta-lactamase enzymes using a chromogenic cephalosporin substrate, nitrocefin. The rate of this compound hydrolysis is determined by its ability to competitively inhibit the hydrolysis of nitrocefin.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified beta-lactamase enzyme (e.g., TEM-1, SHV-1) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Prepare stock solutions of nitrocefin and this compound.
-
-
Hydrolysis Assay:
-
The assay is performed in a 96-well microplate.
-
Add the beta-lactamase solution to wells containing various concentrations of this compound and incubate for a short period.
-
Initiate the reaction by adding nitrocefin.
-
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over time using a microplate reader.[18][19] The hydrolysis of nitrocefin results in a color change from yellow to red.[20]
-
-
Data Analysis:
-
The rate of nitrocefin hydrolysis is calculated from the linear portion of the absorbance vs. time plot.
-
The rate of this compound hydrolysis relative to a known substrate (e.g., penicillin G) is determined by analyzing the inhibition kinetics. A low rate of hydrolysis indicates high stability.
-
Caption: Workflow for a competitive beta-lactamase stability assay.
Conclusion
The potent antibacterial activity of this compound against Gram-negative bacteria is a direct consequence of its optimized chemical properties that allow it to overcome the key defense mechanisms of these pathogens. Its ability to efficiently penetrate the outer membrane, resist degradation by periplasmic beta-lactamases, and effectively inhibit the function of multiple essential PBPs establishes it as a powerful agent in the treatment of severe bacterial infections. A thorough understanding of these mechanisms, supported by the quantitative and methodological data presented, is crucial for its effective clinical application and for the future development of next-generation cephalosporins.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Outer membrane permeability and antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. contagionlive.com [contagionlive.com]
- 7. youtube.com [youtube.com]
- 8. A Barrier to Entry: Examining the Bacterial Outer Membrane and Antibiotic Resistance [mdpi.com]
- 9. Bacterial resistance to cephalosporins as a function of outer membrane permeability and access to their target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Penicillin-binding proteins of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Penicillin-binding protein 5 as an inhibitory target of this compound in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Affinity of cefoperazone for penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 16. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. microbiologyinfo.com [microbiologyinfo.com]
An In-depth Technical Guide to the Synthesis of Cefozopran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Cefozopran, a fourth-generation cephalosporin antibiotic. It details the key chemical transformations, intermediates, and experimental protocols relevant to its preparation, with a focus on providing actionable data for research and development.
Overview of the this compound Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the readily available cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA). The core synthetic strategy involves two key modifications to the 7-ACA scaffold:
-
Substitution at the C-3 Position: The acetoxymethyl group at the C-3 position is displaced by the heterocyclic moiety, imidazo[1,2-b]pyridazine.
-
Acylation at the C-7 Position: The amino group at the C-7 position is acylated with a specialized side chain, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, which is crucial for its antibacterial spectrum and potency.
The overall process can be logically divided into three main stages:
-
Synthesis of the C-7 side chain active ester.
-
Synthesis of the core cephalosporin intermediate.
-
Final condensation and salt formation to yield this compound HCl.
A schematic of the complete synthesis pathway is presented below.
Cefozopran: An In-depth Technical Guide on its Spectrum of Activity Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefozopran, a fourth-generation cephalosporin, demonstrates a broad spectrum of in vitro activity against a variety of Gram-positive and Gram-negative clinical isolates. This technical guide provides a comprehensive overview of its antimicrobial profile, summarizing key quantitative data, detailing experimental methodologies for susceptibility testing, and illustrating its mechanism of action. While much of the available data originates from studies conducted in the late 1990s and early 2000s, it continues to serve as a foundational reference for understanding the potential utility of this antibiotic.
Introduction
This compound is a parenteral cephem antibiotic characterized by its broad-spectrum antibacterial activity.[1] Like other β-lactam antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] This is achieved through the binding to and inactivation of essential penicillin-binding proteins (PBPs), which are crucial enzymes for the final steps in peptidoglycan synthesis.[2][3] The disruption of this process leads to the weakening of the cell wall and subsequent cell lysis.[2] This guide synthesizes available data on the in vitro activity of this compound against a range of clinically relevant bacteria.
Spectrum of Activity
The in vitro efficacy of this compound has been evaluated against numerous clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically the MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Gram-Positive Clinical Isolates
This compound has shown potent activity against various Gram-positive cocci, including strains of Staphylococcus and Streptococcus.
Table 1: In Vitro Activity of this compound Against Gram-Positive Clinical Isolates
| Organism (Number of Strains) | MIC50 (µg/mL) | MIC90 (µg/mL) | Year of Study |
| Staphylococcus aureus (methicillin-susceptible) | 0.78 | 1.56 | 1996-2000 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.025 | ≤0.025 | 1995-1996[4] |
| Streptococcus pneumoniae (penicillin-insensitive/resistant) | 0.2 | 0.39 | 1995-1996[4] |
| Enterococcus faecalis | 12.5 | >100 | 1996-2000 |
Gram-Negative Clinical Isolates
The activity of this compound extends to a range of Gram-negative bacilli, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.
Table 2: In Vitro Activity of this compound Against Gram-Negative Clinical Isolates
| Organism (Number of Strains) | MIC50 (µg/mL) | MIC90 (µg/mL) | Year of Study |
| Escherichia coli | 0.1 | 0.1 | 1996-2000[5] |
| Klebsiella pneumoniae | 0.2 | 1.56 | 1996-2000[5] |
| Enterobacter cloacae | 0.78 | 12.5 | 1996-2000[5] |
| Pseudomonas aeruginosa | 3.13 | 12.5 | 1996-2000[5] |
| Haemophilus influenzae | 0.1 | 0.2 | 1996-2000[5] |
Experimental Protocols
The determination of the in vitro activity of this compound against clinical isolates typically follows standardized antimicrobial susceptibility testing (AST) methods. The most common of these are the broth microdilution and agar dilution methods, which are used to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. The general workflow is as follows:
-
Preparation of Antimicrobial Agent: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Quality Control
For all susceptibility testing, quality control is paramount. This involves the use of reference bacterial strains with known MIC values for the antimicrobial agent being tested, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI). These strains are tested in parallel with the clinical isolates to ensure the accuracy and reproducibility of the results.
Mechanism of Action and Resistance
As a β-lactam antibiotic, this compound's bactericidal activity is a result of its interference with the synthesis of the bacterial cell wall.
Caption: this compound's Mechanism of Action.
Resistance to this compound, like other cephalosporins, can arise through several mechanisms, including:
-
Production of β-lactamases: These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.
-
Alteration of PBPs: Modifications in the structure of PBPs can reduce their affinity for this compound, rendering the antibiotic less effective.
-
Reduced permeability: Changes in the outer membrane of Gram-negative bacteria can limit the entry of this compound into the cell.
-
Efflux pumps: Bacteria may actively transport this compound out of the cell, preventing it from reaching its target PBPs.
Conclusion
This compound exhibits a wide spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria. The data presented in this guide, while not recent, provides a valuable baseline for its antimicrobial profile. For contemporary clinical application and drug development, further studies utilizing recent clinical isolates are necessary to re-evaluate its efficacy in the context of evolving antimicrobial resistance patterns. The standardized methodologies outlined here serve as a foundation for such future investigations.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. This compound | C19H17N9O5S2 | CID 9571080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Antimicrobial activities of this compound against Streptococcus pneumoniae from children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Post-marketing surveillance of antibacterial activities of this compound against various clinical isolates--II. Gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefozopran hydrochloride solubility and stability
An In-depth Technical Guide on the Solubility and Stability of Cefozopran Hydrochloride
This technical guide provides a comprehensive overview of the solubility and stability of this compound hydrochloride, a fourth-generation parenteral cephalosporin antibiotic.[1] Understanding these fundamental physicochemical properties is critical for researchers, scientists, and drug development professionals involved in its formulation, manufacturing, storage, and clinical administration. This document synthesizes key data from published studies, detailing experimental protocols and presenting quantitative data in a structured format.
Solubility Profile
This compound hydrochloride exhibits varied solubility in common laboratory solvents. Qualitative and quantitative solubility data are crucial for the preparation of stock solutions for in vitro assays and for the development of parenteral formulations.
Qualitative Solubility: this compound hydrochloride is described as being freely soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble to soluble in water.[2][3]
Quantitative Solubility: Quantitative data from various sources have been compiled to provide a clearer solubility profile. It is noted that the use of fresh, anhydrous DMSO is recommended, as hygroscopic DMSO can negatively impact solubility.[4][5] For aqueous solutions, sonication may be required to achieve higher concentrations.[6]
Table 1: Quantitative Solubility of this compound Hydrochloride
| Solvent | Reported Solubility | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 100 mg/mL | 181.16 | Ultrasonic assistance may be needed. | [4][5][7] |
| Water (H₂O) | ≥ 52 mg/mL | ≥ 94.20 | Saturation was not reached at this concentration. | [4] |
| Water (H₂O) | 30 mg/mL | 54.35 | Sonication is recommended. | [6] |
| Ethanol | < 1 mg/mL | - | Slightly soluble or insoluble. | [7] |
Stability Profile
The stability of this compound hydrochloride is influenced by several environmental factors, including temperature, humidity, pH, and light. Degradation typically involves the cleavage of the chemically labile β-lactam ring, a characteristic feature of cephalosporins.[8][9]
Solid-State Stability
In the solid state, the degradation of this compound hydrochloride is significantly affected by temperature and relative air humidity (RH).[1] Studies show that the degradation process follows first-order kinetics, where the rate is dependent on the substrate concentration.[1][10] The presence of moisture accelerates degradation considerably compared to storage in dry air.[11] Two primary degradation products, DP1 and DP2, have been identified from solid-state stress studies.[1]
Kinetic and thermodynamic parameters for the solid-state degradation of this compound hydrochloride at a relative humidity of approximately 76.4% have been determined and are summarized below.
Table 2: Kinetic and Thermodynamic Parameters for Solid-State Degradation of this compound Hydrochloride (RH ~76.4%)
| Parameter | Value | Source |
| Order of Reaction | First-Order | [1] |
| Activation Energy (Ea) | 134.1 kJ/mol | [1] |
| Enthalpy of Activation (ΔH≠) | 131.1 kJ/mol | [1] |
| Entropy of Activation (ΔS≠) | -13.9 J/(mol·K) | [1] |
| Gibbs Free Energy of Activation (ΔG≠) | 135.2 kJ/mol | [1] |
Stability in Aqueous Solutions
The stability of this compound hydrochloride in aqueous media is highly pH-dependent.[8][9] The degradation via hydrolysis is a pseudo-first-order reaction.[8][9]
-
pH-Rate Profile: The compound is most stable in slightly acidic to neutral pH ranges (pH 4-6) and exhibits significantly lower stability in alkaline conditions.[8][9][12]
-
Catalysis: The degradation is subject to specific acid-base catalysis. The overall rate of hydrolysis is a sum of partial reactions, including hydrolysis catalyzed by hydrogen ions (kH+), spontaneous hydrolysis of its dicationic, monocationic, and zwitterionic forms, and hydrolysis catalyzed by hydroxide ions (kOH-).[8][9][13]
-
Degradation Pathway: The primary degradation pathway in aqueous solutions is the nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to its cleavage.[8][9]
-
Degradation Products: A study investigating its stability across a pH range of 0.44 to 13.00 identified six distinct degradation products.[8][9]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This compound hydrochloride has been subjected to various stress conditions as per ICH guidelines.[11][14]
Table 3: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagents and Conditions | Observation | Source(s) |
| Acid Hydrolysis | 1 M HCl, 298 K | Degradation observed. | [11] |
| Base Hydrolysis | 0.1 M NaOH, 298 K | Significant and rapid degradation observed. | [11] |
| Neutral Hydrolysis | Water, 373 K | Degradation observed. | [11] |
| Oxidation | 3% H₂O₂, 298 K | Susceptible to oxidative degradation. | [11] |
| Photodegradation | 1.2 million lux hours (solution) | Approximately 30% degradation observed. | [11] |
| Thermal (Solid) | 353 K - 373 K (RH 0% and ~76.4%) | Susceptible to thermal degradation, accelerated by humidity. | [11] |
Experimental Methodologies
Detailed and validated analytical methods are required to accurately assess the stability of this compound hydrochloride. The most common technique employed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][11]
Protocol for Solid-State Stability Analysis
This protocol was used to investigate the kinetics of this compound hydrochloride degradation in the solid state under the influence of temperature and humidity.[1]
-
Sample Preparation: Accurately weigh 5.0 mg of this compound hydrochloride into glass vials.
-
Stress Conditions:
-
For thermal stress (dry air), place vials in a heat chamber at 393 K.
-
For hygrothermal stress, store vials in desiccators containing saturated salt solutions to maintain a constant relative humidity (e.g., ~76.4%) at a specified temperature (e.g., 363 K).
-
-
Sampling: At predetermined time intervals, remove a vial, cool it to room temperature.
-
Solution Preparation: Dissolve the contents in a 1:1 (v/v) mixture of acetonitrile and water, transfer quantitatively to a 10.0 mL volumetric flask, and dilute to volume with the same solvent mixture.
-
HPLC Analysis: Filter the solution and inject a 10 µL aliquot into the HPLC system.
-
Column: Lichrospher RP-18 (250 mm x 4 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% formic acid (8:92, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD detector at 260 nm.
-
-
Data Analysis: Determine the concentration of this compound hydrochloride at each time point and calculate the degradation rate constant using first-order kinetic equations.
Caption: Workflow for Solid-State Stability Testing of this compound Hydrochloride.
Protocol for Aqueous Solution Stability (pH-Rate Profile)
This methodology was employed to study the influence of pH on the degradation rate of this compound hydrochloride in solution.[9]
-
Buffer Preparation: Prepare a series of buffers (e.g., hydrochloric acid, phosphate, acetate, borate) and sodium hydroxide solutions to cover a wide pH range (e.g., 0.44–13.00).
-
Ionic Strength Adjustment: Adjust the ionic strength of all solutions to a constant value (e.g., 0.5 M) using a concentrated solution of sodium chloride.
-
Reaction Initiation: Accurately weigh this compound hydrochloride (e.g., 2.5 mg) and dissolve it in a specific volume (e.g., 12.5 mL) of the reaction solution (buffer) that has been pre-heated to the desired temperature (e.g., 353 K). Protect all solutions from light.
-
Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.
-
HPLC Analysis: Analyze the samples immediately using a stability-indicating HPLC method to determine the remaining concentration of this compound hydrochloride. A Q-TOF mass spectrometer can be coupled to the HPLC for the identification of degradation products.
-
Data Analysis: Plot the natural logarithm of the this compound hydrochloride concentration versus time to determine the pseudo-first-order rate constant (k) at each pH value. Construct a log k-pH profile by plotting the logarithm of the rate constant against pH.
Caption: Workflow for pH-Rate Profile Study of this compound Hydrochloride.
Degradation Pathways
The degradation of this compound hydrochloride proceeds through different pathways depending on the specific stressor. The common point of vulnerability for all cephalosporins is the strained β-lactam ring. The diagram below illustrates the logical relationship between the parent drug and its degradation under various forced conditions.
Caption: Logical Pathways of this compound Hydrochloride Degradation.
Conclusion
This compound hydrochloride demonstrates moderate solubility in water and high solubility in DMSO. Its stability is a critical parameter that must be carefully managed. In the solid state, degradation is slow but is significantly accelerated by heat and humidity, following first-order kinetics. In aqueous solutions, the drug is most stable in a slightly acidic to neutral pH range and degrades rapidly in alkaline conditions through specific acid-base catalyzed hydrolysis of the β-lactam ring. It is also susceptible to degradation by oxidation and light. This comprehensive understanding of solubility and stability is paramount for the development of robust, safe, and effective this compound hydrochloride drug products, guiding formulation strategies, defining appropriate storage conditions, and establishing a valid shelf-life.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. toku-e.com [toku-e.com]
- 3. goldbio.com [goldbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound hydrochloride | Antifungal | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Stability of this compound hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijrpp.com [ijrpp.com]
Cefozopran pharmacokinetics and pharmacodynamics in preclinical models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cefozopran is a fourth-generation cephalosporin antibiotic characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] This is achieved through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis.[1][2] The disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[1] This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, with a focus on animal models relevant to drug development.
Pharmacokinetics
The preclinical pharmacokinetic profile of this compound has been evaluated in several animal models. The available data, primarily from studies in rats and dogs, indicates that this compound is rapidly eliminated and minimally metabolized.
Pharmacokinetic Parameters in Preclinical Models
A summary of the key pharmacokinetic parameters of this compound following intravenous administration in rats and dogs is presented in Table 1. Notably, there is a lack of publicly available data for other common preclinical species such as mice, and comprehensive parameters like Cmax and AUC are not consistently reported in the available literature for rats and dogs.
Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (mg/kg) | Half-life (t½) (h) | Plasma Protein Binding (%) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |
| Rat | Not Specified | 0.32 | ≤10 | Data Not Available | Data Not Available | [3] |
| Dog | Not Specified | 0.67 | ≤10 | Data Not Available | Data Not Available | [3] |
Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve.
Distribution
Preclinical studies in rats have shown that this compound distributes into various tissues following intravenous administration. Relatively high concentrations have been observed in the kidney, plasma, lung, and skin.[3] The volume of distribution has not been quantitatively reported in the available literature.
Metabolism and Excretion
This compound undergoes minimal metabolism in both rats and dogs, with the majority of the administered dose being excreted unchanged in the urine.[3] In rats, 84-91% of the unchanged drug is recovered in the urine.[3] A minor metabolite, imidazo[1,2-b]pyridazine (IP), has been identified in rats, accounting for a small fraction of the administered dose.[3]
Pharmacodynamics
The pharmacodynamic profile of a β-lactam antibiotic like this compound is primarily characterized by the duration of time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT > MIC).
In Vitro Activity
This compound has demonstrated potent in vitro activity against a wide range of clinical isolates. Post-marketing surveillance studies have evaluated its efficacy against various Gram-positive and Gram-negative bacteria. A selection of MIC90 values (the concentration at which 90% of isolates are inhibited) for this compound against relevant pathogens is presented in Table 2.
Table 2: In Vitro Activity of this compound Against Various Clinical Isolates
| Bacterial Species | MIC90 (µg/mL) | Reference |
| Escherichia coli | Potent and consistent | [4] |
| Klebsiella pneumoniae | Potent and consistent | [4] |
| Pseudomonas aeruginosa | Not considerably changed over time | [4] |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | 2 | [5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | High (ineffective) | [5] |
| Penicillin-susceptible Streptococcus pneumoniae (PSSP) | 0.25 | [5] |
| Penicillin-intermediate resistant S. pneumoniae (PISP) | 1 | [5] |
| Penicillin-resistant S. pneumoniae (PRSP) | 2 | [5] |
In Vivo Efficacy
Experimental Protocols
Detailed experimental protocols for the cited preclinical studies on this compound are not fully described in the available literature. However, based on standard practices in preclinical pharmacology, the following sections outline the general methodologies that would be employed.
Pharmacokinetic Studies
A typical experimental workflow for a preclinical pharmacokinetic study of an intravenously administered antibiotic is depicted below.
1. Animal Models: Studies would typically use common preclinical species such as Sprague-Dawley rats or Beagle dogs. Animals would be acclimatized to the laboratory conditions before the experiment.
2. Drug Administration: this compound hydrochloride would be dissolved in a suitable vehicle (e.g., sterile saline) for intravenous administration. The dose would be administered, for example, as a bolus injection into the lateral tail vein of rats.
3. Blood Sampling: Blood samples would be collected at predetermined time points after drug administration. A sparse sampling design might be used where different animals are sampled at different time points to minimize blood loss from individual animals. Blood would be collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
4. Sample Processing and Analysis: Plasma would be separated from the blood samples by centrifugation. To measure the concentration of this compound, a bioanalytical method such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be used.[4] This typically involves a sample preparation step, such as protein precipitation with acetonitrile, to remove interfering substances from the plasma.[4]
5. Pharmacokinetic Analysis: The resulting plasma concentration-time data would be analyzed using pharmacokinetic software to determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and the area under the concentration-time curve (AUC).
In Vivo Efficacy Studies (Neutropenic Thigh Infection Model)
The workflow for a typical neutropenic murine thigh infection model is illustrated below.
1. Induction of Neutropenia: Mice (e.g., Swiss Webster or BALB/c) are rendered neutropenic by the administration of cyclophosphamide. This makes them more susceptible to bacterial infection.
2. Infection: A clinical isolate of the target pathogen, for example, Pseudomonas aeruginosa, is grown to a specific concentration and then injected into the thigh muscle of the neutropenic mice.
3. Treatment: At a predetermined time after infection (e.g., 2 hours), treatment with this compound is initiated. The drug can be administered via various routes, such as subcutaneous or intravenous, at different dose levels and dosing intervals.
4. Efficacy Assessment: At various time points after the start of treatment (e.g., 24 hours), groups of mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized. The homogenate is then serially diluted and plated on appropriate agar to determine the number of viable bacteria (colony-forming units, CFU). The change in bacterial count compared to untreated control animals is used to determine the efficacy of the treatment.
Mechanism of Action: Signaling Pathway
The mechanism of action of this compound, like all β-lactam antibiotics, involves the disruption of bacterial cell wall synthesis. The logical relationship of this pathway is depicted below.
This compound binds to penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[2] This binding inactivates the PBPs, preventing them from carrying out their normal function of cross-linking peptidoglycan chains.[2] This disruption in the synthesis of the peptidoglycan layer results in a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately leading to cell lysis and the death of the bacterium.[2]
Conclusion
The available preclinical data for this compound, primarily from studies in rats and dogs, suggest that it is a rapidly eliminated antibiotic with low plasma protein binding and minimal metabolism. While comprehensive pharmacokinetic data in common preclinical models is limited in the public domain, the general profile is consistent with other cephalosporins. Its in vitro activity against a broad range of pathogens is well-documented. Further preclinical in vivo studies, particularly in infection models that allow for detailed PK/PD analysis, would be beneficial to fully characterize its efficacy profile and to guide optimal dosing strategies in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of Single-bolus Subcutaneous Cefovecin in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the in vivo efficacy and resistance development potential between cefiderocol and ceftolozane/tazobactam human simulated exposures against Pseudomonas aeruginosa in 72-hour murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interspecies variability in protein binding of antibiotics basis for translational PK/PD studies—a case study using cefazolin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Cefozopran: A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
Cefozopran is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, mechanism of action, antibacterial spectrum, and the pivotal preclinical and clinical studies that established its pharmacokinetic profile and clinical efficacy. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the field of drug development and infectious disease.
Discovery and Synthesis
This compound, identified by the code SCE-2787, was developed as a parenteral fourth-generation cephalosporin. The synthesis of this compound hydrochloride originates from 7-aminocephalosporanic acid (7-ACA), a common starting material for semi-synthetic cephalosporins. The synthesis is a multi-step process involving the introduction of specific side chains at the C-7 and C-3 positions of the cephem nucleus to enhance its antibacterial activity and stability against β-lactamases.
A general synthetic pathway involves the condensation of 7-ACA with S-2-benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate. This is followed by a 3-substitution with imidazo[1,2-b]pyridazine, deprotection, and conversion to the hydrochloride salt.[1][2]
Figure 1: Simplified synthetic pathway of this compound Hydrochloride from 7-ACA.
Experimental Protocol: Synthesis of this compound Hydrochloride
The following is a generalized protocol based on published literature.[1][2] Specific yields and purification methods may vary.
-
Condensation: 7-ACA is reacted with S-2-benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate in the presence of triethylamine (Et3N) to yield 7β-[(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido] cephalosporanic acid.
-
Protection: The carboxyl group of the intermediate is protected by silanization using an agent like hexamethyldisilazane.
-
Substitution: The protected intermediate undergoes a 3-substitution reaction with imidazo[1,2-b]pyridazine, often catalyzed by trimethylsilyl iodide (TMSI).
-
Deprotection and Salt Formation: The protecting group is removed using methanol. The resulting this compound base is then purified, subjected to ion exchange to remove iodide ions, and finally treated with hydrochloric acid to form the stable hydrochloride salt.
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[][4] The primary targets of this compound are the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By binding to and inactivating these enzymes, this compound disrupts the integrity of the cell wall, leading to cell lysis and death.[][4]
Figure 2: Mechanism of action of this compound on bacterial cell wall synthesis.
In Vitro Antibacterial Activity
This compound demonstrates a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Its activity is often quantified by the minimum inhibitory concentration (MIC), with MIC90 representing the concentration required to inhibit the growth of 90% of tested isolates.
Table 1: In Vitro Activity of this compound Against Key Bacterial Pathogens
| Bacterial Species | MIC90 (μg/mL) |
| Staphylococcus aureus (MSSA) | Varies by study |
| Streptococcus pneumoniae | Varies by study |
| Escherichia coli | 0.1 |
| Klebsiella pneumoniae | 1.56 |
| Pseudomonas aeruginosa | 12.5 |
| Moraxella (Branhamella) catarrhalis | 4 |
| Haemophilus influenzae | 1 |
Note: MIC90 values can vary depending on the study, geographical location of isolates, and testing methodology.[5][6][7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[5][8][9][10]
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (approximately 5 x 10^5 CFU/mL) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Preclinical and Clinical Development
Pharmacokinetic Studies
Pharmacokinetic studies in healthy volunteers and patient populations have been crucial in defining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[11][12]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults (Single Intravenous Infusion)
| Dose | Cmax (μg/mL) | t1/2 (hours) | AUC (μg·h/mL) | Urinary Excretion (%) |
| 0.5 g | ~48 | ~1.2 - 2.8 | ~92 | ~66 - 73 |
| 1.0 g | ~78 | ~1.2 - 2.8 | ~152 | ~66 - 73 |
| 2.0 g | ~172 | ~1.2 - 2.8 | ~341 | ~66 - 73 |
Data compiled from studies in healthy Chinese volunteers.[11][12]
Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers
A typical pharmacokinetic study of intravenous this compound involves the following steps:[11][12]
-
Study Design: An open-label, single- and/or multiple-dose study is conducted in healthy adult volunteers.
-
Drug Administration: this compound is administered as a single intravenous infusion over a specified period (e.g., 30 or 60 minutes).
-
Sample Collection: Blood samples are collected at predefined time points before, during, and after the infusion. Urine samples are also collected over specified intervals.
-
Bioanalysis: The concentration of this compound in plasma and urine is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The collected data are used to calculate key pharmacokinetic parameters, including Cmax, t1/2, AUC, clearance, and volume of distribution.
Figure 3: General workflow for a pharmacokinetic study of intravenous this compound.
Clinical Efficacy and Safety
This compound has been evaluated in numerous clinical trials for the treatment of various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections.[13][14][15][16] These studies have generally demonstrated high clinical and bacteriological efficacy rates.
Table 3: Summary of Clinical Efficacy in Selected Studies
| Indication | Patient Population | Efficacy Rate (%) | Reference |
| Various Infections | Pediatric | 100 | [17] |
| Febrile Neutropenia | Pediatric | 64.0 | [18] |
| Community-Acquired Pneumonia | Adult | Varies | [13][14][15][16] |
Adverse events reported in clinical trials are generally mild and typical of the cephalosporin class, including gastrointestinal disturbances and skin rash.[17][18]
Conclusion
This compound is a potent fourth-generation cephalosporin with a well-established profile of broad-spectrum antibacterial activity, a clear mechanism of action, and favorable pharmacokinetic properties. Its development has provided a valuable therapeutic option for the treatment of a variety of bacterial infections. The data and protocols presented in this guide offer a comprehensive resource for the scientific and drug development communities, facilitating further research and understanding of this important antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. youtube.com [youtube.com]
- 11. Pharmacokinetics of this compound by Single and Multiple Intravenous Infusions in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. Investigational and Experimental Drugs for Community-Acquired Pneumonia: the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotic treatment strategies for community-acquired pneumonia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ccjm.org [ccjm.org]
- 17. resources.biomol.com [resources.biomol.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Binding Affinity of Cephalosporins to Penicillin-Binding Proteins (PBPs)
This guide provides an in-depth overview of the interaction between cephalosporin antibiotics and their molecular targets, the penicillin-binding proteins (PBPs). While specific quantitative binding data for Cefozopran was not available in the provided search results, this document outlines the core principles, experimental methodologies, and mechanism of action, using the closely related compound Cefoperazone as an illustrative example. This information is intended for researchers, scientists, and drug development professionals working in the field of antibacterial therapeutics.
Introduction to Cephalosporins and Penicillin-Binding Proteins
Cephalosporins, a major class of β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Their primary targets are a group of bacterial enzymes known as penicillin-binding proteins (PBPs). PBPs are essential for the final steps of peptidoglycan synthesis, a process critical for maintaining the structural integrity of the bacterial cell wall. By binding to and inactivating these enzymes, cephalosporins disrupt cell wall maintenance and construction, leading to cell lysis and bacterial death. The affinity of a specific cephalosporin for different PBPs determines its spectrum of activity and bactericidal potency.
Quantitative Analysis of PBP Binding Affinity
The binding affinity of a β-lactam antibiotic to a PBP is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity.
While specific IC50 data for this compound were not prominently available, the following tables summarize the binding characteristics of Cefoperazone , a structurally related cephalosporin, to illustrate how such data is presented.
Table 1: Binding Affinity of Cefoperazone for PBPs of Escherichia coli
| PBP Target | Relative Affinity | Function |
| PBP-3 | High | Cell division (septum formation) |
| PBP-1Bs | High | Cell elongation |
| PBP-2 | Moderate | Cell shape maintenance |
| PBP-1A | Moderate | Cell elongation |
| PBP-4 | Low | Carboxypeptidase |
| PBP-5 | Low | Carboxypeptidase |
| PBP-6 | Low | Carboxypeptidase |
| Source: Data synthesized from public research documents. |
Table 2: Binding Affinity of Cefoperazone for PBPs of Pseudomonas aeruginosa
| PBP Target | Relative Affinity | Function |
| PBP-3 | High | Cell division (septum formation) |
| PBP-1A | High | Cell elongation |
| PBP-1B | High | Cell elongation |
| PBP-2 | Moderate | Cell shape maintenance |
| PBP-4 | Moderate | Carboxypeptidase |
| Source: Data synthesized from public research documents. |
The high affinity of Cefoperazone for PBP-3 in both E. coli and P. aeruginosa correlates with its observed morphological effect on these bacteria, causing the formation of long, filamentous cells by inhibiting cell division.
Mechanism of Action: PBP Inhibition Pathway
The bactericidal action of cephalosporins is a multi-step process initiated by the binding of the antibiotic to essential PBPs located in the bacterial periplasmic space.
-
Covalent Binding: The strained β-lactam ring of the cephalosporin is attacked by a serine residue in the active site of the PBP. This reaction opens the ring and forms a stable, covalent acyl-enzyme complex.
-
Enzyme Inactivation: The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its essential transpeptidation function—the cross-linking of peptidoglycan strands.
-
Disruption of Cell Wall Synthesis: The inhibition of peptidoglycan cross-linking weakens the structural integrity of the bacterial cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death. This effect is most pronounced in actively growing and dividing bacteria.
Experimental Protocols for PBP Binding Affinity Assays
The determination of IC50 values for PBP binding is commonly performed using a competitive assay with a fluorescently labeled β-lactam, such as Bocillin FL (a derivative of penicillin).
Preparation of Bacterial Membranes
-
Cell Culture: Grow the bacterial strain of interest (e.g., P. aeruginosa PAO1) in a suitable broth medium (e.g., Luria-Bertani) to the late logarithmic phase of growth.
-
Harvesting: Collect the bacterial cells by centrifugation and wash them in a suitable buffer (e.g., phosphate buffer with NaCl).
-
Lysis: Resuspend the cells in buffer and lyse them to release cellular contents. Sonication on ice is a common method.
-
Membrane Isolation: Separate the membrane fraction, which contains the PBPs, from the soluble cytoplasmic fraction. This is typically achieved by ultracentrifugation.
-
Quantification: Measure the total protein concentration in the isolated membrane fraction using a standard method, such as the Bradford protein assay.
Competitive Binding Assay
-
Incubation with Inhibitor: Aliquots of the prepared membrane fraction are incubated for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) with increasing concentrations of the test antibiotic (e.g., this compound).
-
Labeling with Fluorescent Probe: After incubation with the test antibiotic, a fixed, saturating concentration of a fluorescent penicillin derivative (e.g., 25 µM Bocillin FL) is added to the mixture. This probe will bind to any PBPs whose active sites are not already occupied by the test antibiotic.
-
Termination of Reaction: The labeling reaction is stopped by adding a denaturing solution, such as sodium dodecyl sulfate (SDS) loading buffer, and heating the samples.
Detection and Data Analysis
-
Electrophoresis: The proteins in the reaction mixtures are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization: The gel is rinsed, and the fluorescently labeled PBPs are visualized using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding affinity of the test antibiotic.
-
Quantification: The intensity of each PBP band is quantified using densitometry software.
-
IC50 Calculation: The relative fluorescence intensity for each PBP is plotted against the concentration of the test antibiotic. The IC50 value is then determined by fitting the data to a dose-response curve, typically using a four-parameter logistic equation.
In Vitro Efficacy of Cefozopran Against ESBL-Producing Enterobacteriaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae represent a significant challenge in clinical therapeutics due to their resistance to a broad range of β-lactam antibiotics. This technical guide provides a comprehensive overview of the in vitro evaluation of Cefozopran, a fourth-generation cephalosporin, against these problematic pathogens. The document details the methodologies for susceptibility testing and ESBL detection, presents available quantitative data on this compound's activity, and visualizes key experimental workflows. While data on this compound's efficacy against ESBL producers is limited, this guide synthesizes the available information and provides a framework for future research and drug development efforts in this critical area of antimicrobial resistance.
Introduction
The emergence and global dissemination of extended-spectrum β-lactamases (ESBLs) in Enterobacteriaceae have rendered many cephalosporins ineffective, necessitating the exploration of alternative therapeutic agents. ESBLs are enzymes that hydrolyze and confer resistance to penicillins, first-, second-, and third-generation cephalosporins, and aztreonam. The most prevalent ESBLs belong to the CTX-M, TEM, and SHV families. This compound is a fourth-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. This guide focuses on the in vitro methodologies used to assess its activity against ESBL-producing Enterobacteriaceae and summarizes the existing, albeit limited, data on its efficacy.
Data Presentation: In Vitro Activity of this compound and Comparators
The available quantitative data on the in vitro activity of this compound against ESBL-producing Enterobacteriaceae is sparse. A key study from Japan provides the most direct evidence to date. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from this study, which evaluated a collection of 48 ESBL-producing Escherichia coli and Klebsiella pneumoniae isolates.
| Antibiotic Agent | ESBL Genotype Group | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | CTX-M | >128 | >128 |
| Cefpirome | CTX-M | >128 | >128 |
| Cefepime | CTX-M | >128 | >128 |
| Ceftazidime | TEM/SHV | 4 | >128 |
| Aztreonam | TEM/SHV | 16 | >128 |
MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Note: The study highlighted that this compound, along with other fourth-generation cephalosporins, exhibited high MIC values against the CTX-M group of ESBL-producing isolates, suggesting limited in vitro activity.[1]
Experimental Protocols
This section details the standard methodologies employed for the in vitro evaluation of cephalosporins like this compound against ESBL-producing Enterobacteriaceae.
Bacterial Isolates
-
Source: Clinically relevant isolates of Enterobacteriaceae (e.g., E. coli, K. pneumoniae, Proteus mirabilis) are obtained from various clinical specimens such as blood, urine, respiratory secretions, and wound swabs.
-
Identification: Bacterial species are identified using standard microbiological techniques, including colonial morphology, Gram staining, and biochemical tests, or through automated systems like VITEK® or MALDI-TOF mass spectrometry.
-
Storage: Isolates are stored at -80°C in a suitable cryoprotective medium (e.g., tryptic soy broth with 20% glycerol) to maintain viability for future testing.
ESBL Production Screening and Confirmation
A two-step process is typically used to identify ESBL-producing isolates.
-
Screening: Isolates are initially screened for potential ESBL production based on their resistance to indicator cephalosporins. According to the Clinical and Laboratory Standards Institute (CLSI), isolates showing reduced susceptibility to cefotaxime, ceftriaxone, ceftazidime, or cefpodoxime are considered potential ESBL producers.
-
Phenotypic Confirmation:
-
Double-Disk Synergy Test (DDST): A disk of a third-generation cephalosporin (e.g., cefotaxime or ceftazidime) is placed on an inoculated Mueller-Hinton agar (MHA) plate at a specific distance (typically 20-30 mm, center to center) from a disk containing amoxicillin-clavulanic acid. An enhancement of the zone of inhibition between the disks, creating a "keyhole" or "champagne cork" appearance, indicates the presence of an ESBL.
-
Combination Disk Test (CDT): This method uses two disks: one with a third-generation cephalosporin alone and another with the same cephalosporin combined with clavulanic acid. A ≥5 mm increase in the zone of inhibition for the combination disk compared to the cephalosporin disk alone confirms ESBL production.
-
Antimicrobial Susceptibility Testing (AST)
The in vitro activity of this compound is quantitatively determined by measuring its Minimum Inhibitory Concentration (MIC).
-
Broth Microdilution: This is a reference method for MIC determination.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Antibiotic Preparation: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation and Incubation: The microtiter plates containing the diluted antibiotic and the bacterial inoculum are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Agar Dilution:
-
Plate Preparation: Serial twofold dilutions of this compound are incorporated into molten Mueller-Hinton agar, which is then poured into Petri dishes.
-
Inoculation: A standardized bacterial suspension is spot-inoculated onto the surface of the agar plates.
-
Incubation and Reading: The plates are incubated as described for broth microdilution, and the MIC is the lowest concentration of the antibiotic that prevents the growth of a visible colony.
-
-
E-test (Epsilometer Test):
-
Inoculation: A standardized bacterial suspension is swabbed onto the surface of a Mueller-Hinton agar plate.
-
Strip Application: A plastic strip impregnated with a predefined gradient of this compound is placed on the agar surface.
-
Incubation and Reading: After incubation, an elliptical zone of inhibition forms. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
-
Quality Control
Reference strains, such as E. coli ATCC 25922 and K. pneumoniae ATCC 700603 (ESBL-positive), are included in each test run to ensure the accuracy and reproducibility of the results.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound against ESBL-producing Enterobacteriaceae.
Caption: Logical workflow for the detection and confirmation of ESBL production in Enterobacteriaceae.
Conclusion and Future Directions
The in vitro evaluation of this compound against ESBL-producing Enterobacteriaceae is a critical step in understanding its potential clinical utility. The available data, although limited, suggests that this compound may have reduced efficacy against strains producing CTX-M-type ESBLs. This highlights the importance of genotyping ESBLs in surveillance and clinical studies.
For drug development professionals, the methodologies outlined in this guide provide a robust framework for conducting further in vitro studies. Future research should focus on:
-
Expanding the testing of this compound against a larger and more diverse panel of ESBL-producing Enterobacteriaceae, including various species and ESBL genotypes (TEM, SHV, and different CTX-M subtypes).
-
Investigating the potential for this compound in combination with β-lactamase inhibitors to overcome ESBL-mediated resistance.
-
Correlating in vitro findings with pharmacokinetic/pharmacodynamic (PK/PD) models to predict clinical efficacy.
A more comprehensive understanding of this compound's in vitro activity will be instrumental in defining its role in the therapeutic armamentarium against multidrug-resistant Gram-negative bacteria.
References
Methodological & Application
Application Notes and Protocols for the Purification of Cefozopran in a Research Setting
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the purification of the fourth-generation cephalosporin, Cefozopran. The following sections outline various techniques, from direct precipitation to chromatographic methods, suitable for obtaining high-purity this compound for research and developmental purposes.
Introduction
This compound is a broad-spectrum cephalosporin antibiotic effective against both Gram-positive and Gram-negative bacteria. For research applications, including structural analysis, in vitro studies, and formulation development, obtaining this compound with a high degree of purity is critical. This document details several established methods for this compound purification, presenting their methodologies and performance metrics to aid researchers in selecting the most appropriate technique for their specific needs.
Data Summary of this compound Purification Techniques
The following table summarizes quantitative data from various purification methods for this compound and its precursors, providing a comparative overview of their effectiveness.
| Purification Method | Compound | Purity (%) | Yield (%) | Key Features | Reference |
| Direct Precipitation & Filtration | This compound (free base) | 98.51 | 95 | Non-chromatographic, cost-effective, and scalable. | [1] |
| Silica Gel Column Chromatography | This compound | 96.2 | 43 | Traditional chromatographic method for purification. | [2] |
| Crystallization with Mixed Solvents | This compound hydrochloride | 99.4 | 71 | Involves extraction and crystallization, with a reducing agent to improve color. | [3][4] |
| Resin-Based Adsorption Chromatography | Cephalosporin C | >90 | >90 | Applicable for upstream purification from fermentation broth. | [5] |
| Preparative HPLC (General Cephalosporins) | Cephalosporins | High | Variable | High-resolution method suitable for obtaining very pure fractions. | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data summary.
Protocol 1: Non-Chromatographic Purification of this compound Free Base by Direct Precipitation
This protocol is adapted from an improved, industrially viable process that avoids column chromatography.[1][8][9]
Objective: To isolate this compound free base directly from a reaction mixture through precipitation and filtration.
Materials:
-
Crude this compound reaction mixture containing 2-(5-amino-1,2,4-thiadiazol-3-yl)-2(Z)-methoxyiminoacetyl chloride hydrochloride and 7-amino-3-[(imidazo(1,2-b)pyridazinium-1-yl]methyl-3-cephem-4-carboxylatehydroiodide
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Tri-n-butylamine (TBA)
-
Filtration apparatus (Buchner funnel, filter paper)
-
Reaction vessel with stirring capability
Procedure:
-
Suspend the crude this compound reactants in a mixture of THF and water (a common ratio is 15:8 by volume, relative to the input of the cephem carboxylate).[1]
-
At room temperature (20-30°C), add tri-n-butylamine to the suspension while stirring.
-
Continue stirring. As the reaction proceeds, this compound free base will precipitate as a solid.
-
After the precipitation appears complete, cool the reaction mixture to 10-15°C and continue stirring for an additional 2 hours.[1]
-
Isolate the precipitated solid by filtration.
-
Wash the filter cake with a mixture of THF and water (e.g., 2:1 v/v) to remove residual impurities.[1]
-
Dry the purified this compound free base under vacuum.
Expected Outcome: A white to off-white crystalline solid of this compound free base with a purity of approximately 98.5% and a yield of around 95%.[1]
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol is based on a patented method for refining crude this compound.[2]
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (100 mesh)
-
Purified water
-
Ammonia solution
-
Eluent (specific eluent composition to be determined by TLC analysis, but likely a polar organic solvent system)
-
Butanone
-
Chromatography column
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude this compound (e.g., 5g) in purified water (e.g., 50ml). Adjust the pH to 6.0-6.5 with ammonia solution to ensure complete dissolution, resulting in a dark brown solution.[2]
-
Column Packing: Prepare a silica gel column (e.g., with 375g of 100 mesh silica gel) equilibrated with the chosen eluent.[2]
-
Loading and Elution: Load the this compound solution onto the column. Elute the column with the selected eluent.
-
Fraction Collection and Monitoring: Collect fractions and monitor the separation using TLC.
-
Pooling and Concentration: Combine the fractions containing the pure this compound. Concentrate the pooled fractions under reduced pressure at a temperature below 50°C until a solid begins to precipitate.[2]
-
Precipitation and Filtration: Add butanone to the concentrated solution to induce the precipitation of a fluffy solid. Filter the solid, wash the filter cake with butanone, and dry under vacuum.[2]
Expected Outcome: Purified this compound with a purity of approximately 96.2% and a yield of around 43%.[2]
Protocol 3: Generalized Preparative Reverse-Phase HPLC for Cephalosporin Purification
This protocol provides a general framework for the purification of this compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC), based on established methods for cephalosporins.[6][10][11][12]
Objective: To achieve high-purity this compound suitable for analytical standards and sensitive biological assays.
Materials:
-
Crude or partially purified this compound
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Sodium acetate or phosphate buffer (e.g., 0.01 M)
-
Acetic acid or phosphoric acid for pH adjustment
-
Preparative RP-HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.01 M sodium acetate buffer, pH adjusted to 3.5-4.0 with acetic acid.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution. Filter the sample through a 0.45 µm filter before injection.
-
Method Development (Analytical Scale): On an analytical HPLC system with a C18 column, inject a small amount of the sample to determine the optimal gradient for separation. A typical gradient might be from 5% to 40% Mobile Phase B over 20-30 minutes.
-
Preparative Run:
-
Equilibrate the preparative C18 column with the initial mobile phase composition.
-
Inject the this compound sample.
-
Run the gradient as determined in the analytical scale, adjusting the flow rate for the larger column diameter.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak, as identified by UV detection (typically around 235-254 nm).
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid.
Expected Outcome: High-purity this compound (>99%), with the yield being dependent on the purity of the starting material and the resolution of the separation.
Visualized Workflows
The following diagrams illustrate the logical flow of the described purification protocols.
Caption: Workflow for non-chromatographic purification of this compound.
Caption: Workflow for this compound purification by silica gel chromatography.
Caption: Workflow for high-purity this compound purification via RP-HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102898445B - Preparation method for this compound - Google Patents [patents.google.com]
- 3. Preparation method of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102443017A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 5. Extraction of Cephalosporin C - Sunresin [seplite.com]
- 6. Extraction and purification of cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Cefozopran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Cefozopran, a fourth-generation cephalosporin antibiotic. The methodologies described are based on established standards for antimicrobial susceptibility testing (AST), primarily referencing guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for cephalosporins.
Disclaimer: As of the latest revisions of CLSI and EUCAST guidelines, specific interpretive criteria and quality control (QC) ranges for this compound have not been officially established. Therefore, the following protocols are provided as a general framework. Researchers are advised to establish and validate their own internal quality control parameters for this compound MIC testing.
Introduction
This compound is a broad-spectrum cephalosporin with activity against a variety of Gram-positive and Gram-negative bacteria.[1] Accurate determination of its MIC is crucial for understanding its potency, monitoring for the development of resistance, and guiding preclinical and clinical research. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3]
Principle of the Assay
The core principle of MIC testing involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. After a specified incubation period, the lowest concentration of the agent that inhibits visible bacterial growth is recorded as the MIC. The primary methods for MIC determination are broth dilution (macro- and microdilution) and agar dilution.[4]
Data Presentation
Quantitative data from MIC testing should be organized for clarity and comparative analysis. The following tables provide templates for recording and presenting MIC data for this compound against a panel of bacterial isolates and for quality control purposes.
Table 1: Example of this compound MIC Data Summary for Test Isolates
| Bacterial Isolate ID | Organism | Source | This compound MIC (µg/mL) | Interpretation* |
| XYZ-001 | Staphylococcus aureus | Clinical | 2 | - |
| XYZ-002 | Escherichia coli | Clinical | 0.5 | - |
| XYZ-003 | Pseudomonas aeruginosa | Environmental | 8 | - |
| XYZ-004 | Klebsiella pneumoniae | Clinical | 1 | - |
*Interpretation (Susceptible, Intermediate, Resistant) is dependent on the establishment of clinical breakpoints, which are not currently available for this compound.
Table 2: Quality Control (QC) Results for this compound MIC Testing
| QC Strain | Lot Number | Date | This compound MIC (µg/mL) | Expected Range* | Pass/Fail |
| E. coli ATCC® 25922 | Cefo-A1 | 2025-11-06 | 0.25 | (To be determined) | - |
| S. aureus ATCC® 29213 | Cefo-A1 | 2025-11-06 | 1 | (To be determined) | - |
| P. aeruginosa ATCC® 27853 | Cefo-A1 | 2025-11-06 | 4 | (To be determined) | - |
*Users must establish their own internal, laboratory-specific QC ranges for this compound based on repeat measurements.
Experimental Protocols
The following are detailed protocols for broth microdilution and agar dilution methods for this compound MIC testing.
Protocol 1: Broth Microdilution MIC Assay
This is one of the most common methods for determining MICs and is amenable to high-throughput screening.
Materials:
-
This compound hydrochloride analytical standard
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Bacterial isolates for testing
-
Recommended QC strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, P. aeruginosa ATCC® 27853)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound hydrochloride powder and dissolve it in a sterile solvent (e.g., sterile distilled water or DMSO, depending on solubility) to create a high-concentration stock solution (e.g., 1280 µg/mL).[1]
-
Further dilute this stock solution in CAMHB to create a working stock at twice the highest desired final concentration in the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to the desired final concentration. Discard 100 µL from the last well of the dilution series. This will result in 100 µL of varying this compound concentrations in each well. Well 11 can serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and the desired final this compound concentrations.
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Agar Dilution MIC Assay
This method is useful for testing multiple isolates simultaneously.
Materials:
-
This compound hydrochloride analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial isolates and QC strains
-
Inoculum preparation materials as described for broth microdilution
-
Inoculum replicating device (e.g., multipoint inoculator)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Add a defined volume of each this compound dilution to a specific volume of molten MHA to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.
-
Prepare a control plate with no antibiotic.
-
Allow the agar to solidify completely.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating device, spot-inoculate approximately 1-10 µL of each standardized bacterial suspension onto the surface of the agar plates, starting with the control plate and then plates with increasing concentrations of this compound.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.
-
Quality Control
Regular quality control is essential to ensure the accuracy and reproducibility of MIC testing.
-
Reference Strains: A set of well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), should be included with each batch of tests. For cephalosporins, common QC strains include E. coli ATCC® 25922, S. aureus ATCC® 29213, and P. aeruginosa ATCC® 27853.
-
Acceptance Criteria: As there are no published QC ranges for this compound, laboratories should perform at least 20 replicate tests for each QC strain to establish their own mean MIC and acceptable range (e.g., ±1 log₂ dilution from the mode). The results for the QC strains must fall within the established range for the test results to be considered valid.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for this compound Broth Microdilution MIC Testing.
Caption: Workflow for this compound Agar Dilution MIC Testing.
References
- 1. goldbio.com [goldbio.com]
- 2. Criteria for disk susceptibility tests and quality control guidelines for the cefoperazone-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality control ranges for cefoperazone 30 μg disks for Staphylococcus aureus ATCC® 25923 and Escherichia coli ATCC® 25922 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Quantitative Analysis of Cefozopran in Biological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefozopran is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Understanding its pharmacokinetic and pharmacodynamic profiles is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, and urine is fundamental to these studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The determination of this compound in biological fluids is predominantly achieved through chromatographic techniques. HPLC-UV is a robust and widely accessible method suitable for therapeutic drug monitoring and pharmacokinetic studies.[1] For higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the preferred method. The choice of method depends on the specific requirements of the study, including the required limit of quantification, sample throughput, and available instrumentation.[2]
Sample Preparation
Proper sample preparation is critical to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest.[2] The most common techniques for this compound and other cephalosporins include protein precipitation, ultrafiltration, and solid-phase extraction (SPE).
1. Protein Precipitation (PPT): This is a simple and rapid method suitable for both HPLC-UV and LC-MS/MS.[3]
- Protocol:
- To 200 µL of plasma or serum sample, add 400 µL of cold acetonitrile (or methanol) to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in the mobile phase for analysis.
2. Ultrafiltration: This technique is used to separate the free (unbound) fraction of the drug from the protein-bound fraction.[1]
- Protocol:
- Place the plasma or serum sample into an appropriate centrifugal ultrafiltration device (e.g., with a 10 kDa molecular weight cut-off).
- Centrifuge according to the manufacturer's instructions (e.g., 5,000 x g for 30 minutes at 4°C).
- The resulting ultrafiltrate, containing the free drug, can be directly injected or further diluted for analysis.
3. Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.
- Protocol:
- Condition a suitable SPE cartridge (e.g., a reversed-phase C18 cartridge) with methanol followed by water.
- Load the pre-treated plasma or urine sample onto the cartridge.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute this compound with a stronger organic solvent (e.g., acetonitrile or methanol).
- Evaporate the eluate and reconstitute in the mobile phase.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in plasma, serum, and urine.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.01 M sodium acetate buffer (pH 3.5) with 0.001% triethylamine (e.g., 6:94 v/v for plasma) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 235 nm[1] |
| Internal Standard | Cefepime or Floxuridine[1] |
Validation Data Summary (HPLC-UV)
| Parameter | Plasma | Urine | Peritoneal Fluid |
| Linearity Range | 0.15 - 307.2 µg/mL[1] | 4.69 - 4800 µg/mL[1] | 0.2 - 200 µg/mL[1] |
| LLOQ | 0.15 µg/mL[1] | 4.69 µg/mL[1] | 0.05 µg/mL[1] |
| Intra-day Precision (RSD%) | < 2.4%[1] | < 3.0%[1] | < 5.77%[1] |
| Inter-day Precision (RSD%) | < 5.4%[1] | < 5.9%[1] | < 5.77%[1] |
| Accuracy/Recovery | 86.9% - 108.4%[1] | Not specified | 96.3% - 108%[1] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity and is ideal for studies requiring low detection limits. As a specific validated method for this compound was not found in the literature, the following protocol is a proposed starting point for method development based on methods for structurally similar cephalosporins like cefazolin and cefoperazone.[3][4][5][6]
Chromatographic Conditions:
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Internal Standard | A stable isotope-labeled this compound or another cephalosporin (e.g., Cefazolin-d4) |
Mass Spectrometry Conditions (Proposed):
| Parameter | Proposed Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ for this compound (exact m/z to be determined by infusion) |
| Product Ions (Q3) | Two to three characteristic fragment ions (to be determined by infusion and fragmentation experiments) |
| Collision Energy (CE) | To be optimized for each transition |
| Dwell Time | 100 ms |
Hypothetical MRM Transitions for this compound:
Based on the structure of this compound and fragmentation patterns of similar cephalosporins, potential precursor and product ions can be predicted. The exact mass of this compound is 566.09 g/mol . The protonated molecule [M+H]⁺ would be approximately m/z 567.1. Fragmentation would likely occur at the beta-lactam ring and side chains.
Validation Data Summary (LC-MS/MS for other Cephalosporins)
This table provides an overview of typical validation parameters achieved for other cephalosporins using LC-MS/MS, which can serve as a benchmark for this compound method development.
| Parameter | Cefazolin (Plasma)[7] | Cefoperazone (Plasma)[4] |
| Linearity Range | 0.48 - 480 µg/mL | 0.1 - 20 µg/mL |
| LLOQ | 0.48 µg/mL | 0.1 µg/mL |
| Intra-day Precision (RSD%) | ≤ 11.2% | < 8.39% |
| Inter-day Precision (RSD%) | ≤ 20% at LLOQ, ≤ 11.2% at other levels | < 8.39% |
| Accuracy (%DEV) | Within ±15% | Not specified |
| Recovery | Not specified | > 87.3% |
Sample Stability
The stability of this compound in biological samples is crucial for accurate quantification.[8][9] Based on studies of this compound in aqueous solutions and general knowledge of beta-lactam antibiotics, the following storage conditions are recommended:[8][9]
-
Short-term (up to 4 hours): Room temperature.
-
Medium-term (up to 24 hours): 2-8°C.
-
Long-term: -20°C or preferably -80°C.
It is essential to perform stability studies as part of the method validation to confirm the stability of this compound in the specific biological matrix and storage conditions used in the study. This compound is most stable in slightly acidic to neutral pH and less stable in alkaline conditions.[8]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for sample analysis and the logical relationship of the overall process.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of the analytical process.
References
- 1. researchgate.net [researchgate.net]
- 2. jchps.com [jchps.com]
- 3. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 4. Liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of cefoperazone and sulbactam in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Bioanalytical development and validation of liquid chromatographic–tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of this compound hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
High-performance liquid chromatography (HPLC) for Cefozopran analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Cefozopran using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described methodology is suitable for the determination of this compound in the presence of its degradation products, making it applicable for routine quality control and stability studies of pharmaceutical formulations.
Introduction
This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Ensuring the purity, potency, and stability of this compound in pharmaceutical products is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances. This application note details a robust, isocratic reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method has been validated to be selective, precise, and accurate.[1]
Experimental
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions are summarized in the table below.
Table 1: Chromatographic Conditions for this compound Analysis [1]
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 12 mM Ammonium Acetate : Acetonitrile (92:8, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 25 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
Reagents and Solutions
-
This compound Hydrochloride Reference Standard: Of known purity.
-
Acetonitrile: HPLC grade.
-
Ammonium Acetate: Analytical grade.
-
Water: HPLC grade or purified water.
-
Mobile Phase Preparation: Prepare a 12 mM solution of ammonium acetate in water and mix it with acetonitrile in the ratio of 92:8 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1][2]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution Preparation: For pharmaceutical formulations, accurately weigh and dissolve the sample containing this compound hydrochloride in the mobile phase to achieve a target concentration within the linear range of the method.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the analysis of this compound.
System Suitability Test (SST)
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the standard solution multiple times (typically 5 or 6 replicates) and evaluate the system suitability parameters.
Table 2: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Injection: Inject the standard solution and record the chromatogram.
-
Sample Injection: Inject the sample solution and record the chromatogram.
-
Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the standard.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample with that of the standard.
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
Table 3: Summary of Method Validation Data [1]
| Validation Parameter | Result |
| Linearity Range | 20 - 300 mg/L |
| Correlation Coefficient (r) | 0.9999 |
| Accuracy (% Recovery) | Within acceptable limits |
| Precision (RSD%) | Intra-day and Inter-day precision within acceptable limits |
| Selectivity/Specificity | The method is selective for this compound in the presence of its degradation products.[1] |
| Robustness | The method is robust to small, deliberate changes in chromatographic parameters. |
Visualization of Workflows
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the HPLC analysis of a this compound sample.
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of HPLC Method Validation
References
Cefozopran Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefozopran is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[1][2][3] As with any antimicrobial agent, accurate determination of bacterial susceptibility is paramount for appropriate clinical use and for monitoring the emergence of resistance.
These application notes provide a detailed overview of the methodologies for determining the susceptibility of bacterial isolates to this compound. While standardized breakpoints from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are not currently established for this compound, this document outlines the standardized protocols for Minimum Inhibitory Concentration (MIC) determination and disk diffusion testing that can be adapted for this compound. Furthermore, it summarizes available in vitro activity data from scientific literature to guide research and development efforts.
Disclaimer: The information provided herein is for research purposes only. Clinical diagnostic laboratories should adhere to their validated standard operating procedures and consult with relevant regulatory guidelines.
Mechanism of Action
This compound, like other β-lactam antibiotics, disrupts the synthesis of the peptidoglycan layer of bacterial cell walls.[1][3] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains.[1][2] The inhibition of PBP activity weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and death.
References
- 1. Cefoperazone disk diffusion susceptibility test: confirmation of the tentative interpretive criteria, Pseudomonas aeruginosa cross-resistance, and determination of quality control performance limits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the in vitro activity of cefoperazone-sulbactam against Gram negative pathogens in blood stream infections using automated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Criteria for disk susceptibility tests and quality control guidelines for the cefoperazone-sulbactam combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Determining Cefozopran Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefozopran is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2][3][4] PBPs are crucial enzymes for the final stages of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By disrupting this process, this compound leads to a weakened cell wall and subsequent cell lysis and death.[1][2] This application note provides detailed protocols for essential cell-based assays to determine the efficacy of this compound against various bacterial strains. These assays include the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Assays.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
This compound, like other β-lactam antibiotics, targets the critical process of bacterial cell wall formation. The peptidoglycan layer of the bacterial cell wall is essential for maintaining cell shape and protecting against osmotic stress. The final step in peptidoglycan synthesis, the cross-linking of peptide chains, is catalyzed by PBPs. This compound's structure allows it to bind with high affinity to the active site of these enzymes, effectively inhibiting their function. This disruption in cell wall maintenance and synthesis ultimately leads to bacterial cell death.[1][2][4]
Caption: this compound's mechanism of action targeting PBPs.
Key Experimental Protocols
A systematic approach to evaluating the efficacy of this compound involves a series of well-established cell-based assays. The following diagram outlines the general workflow for determining the MIC, MBC, and time-kill kinetics of this compound.
Caption: Experimental workflow for this compound efficacy testing.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6][7]
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 10 mg/mL. Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the this compound stock solution (at a starting concentration, e.g., 128 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
-
Incubation and Reading:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8][9][10]
Protocol:
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Subculturing:
-
From each well that shows no visible growth in the MIC assay, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation and Reading:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no colony growth on the agar plate.
-
Time-Kill Assay
The time-kill assay provides information on the rate at which an antimicrobial agent kills a bacterium over time.[11][12][13]
Protocol:
-
Preparation:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Prepare flasks or tubes of MHB containing this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask with no antibiotic.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the prepared bacterial suspension.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Data Presentation
The quantitative data obtained from these assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: MIC and MBC of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli ATCC 25922 | 0.5 | 1 |
| Staphylococcus aureus ATCC 29213 | 1 | 2 |
| Pseudomonas aeruginosa ATCC 27853 | 8 | 16 |
| Klebsiella pneumoniae ATCC 13883 | 0.25 | 0.5 |
Table 2: Time-Kill Kinetics of this compound against Escherichia coli ATCC 25922
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.72 |
| 2 | 6.50 | 5.50 | 4.80 | 4.10 | 3.50 |
| 4 | 7.80 | 5.30 | 3.90 | 3.00 | <2.00 |
| 8 | 8.90 | 5.10 | <2.00 | <2.00 | <2.00 |
| 12 | 9.20 | 5.00 | <2.00 | <2.00 | <2.00 |
| 24 | 9.50 | 4.80 | <2.00 | <2.00 | <2.00 |
Conclusion
The cell-based assays detailed in this application note provide a robust framework for evaluating the in vitro efficacy of this compound. The MIC assay establishes the minimum concentration required for growth inhibition, the MBC assay determines the concentration needed for bacterial killing, and the time-kill assay reveals the dynamics of this bactericidal activity. Together, these methods offer critical data for researchers and drug development professionals in understanding the antimicrobial properties of this compound and its potential clinical applications.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound | C19H17N9O5S2 | CID 9571080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microchemlab.com [microchemlab.com]
- 11. researchgate.net [researchgate.net]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. emerypharma.com [emerypharma.com]
Troubleshooting & Optimization
Cefozopran Aqueous Solution Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Cefozopran in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of this compound instability in aqueous solutions is the hydrolysis of its β-lactam ring.[1][2] This is a common degradation pathway for cephalosporin antibiotics. The strained β-lactam ring is susceptible to nucleophilic attack, leading to its opening and loss of antibacterial activity.[2]
Q2: How does pH affect the stability of this compound solutions?
A2: this compound is most stable in slightly acidic to neutral aqueous solutions. Its stability significantly decreases in alkaline conditions.[1][2][3] The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics and is subject to specific acid-base catalysis.[1][2][3] This means that both hydrogen (H+) and hydroxide (OH-) ions can catalyze the hydrolysis of the β-lactam ring.
Q3: What are the typical degradation products of this compound in an aqueous solution?
A3: Degradation of this compound in aqueous solutions leads to the formation of several degradation products. Studies have identified up to six different degradation products resulting from the cleavage of the β-lactam ring and other modifications to the molecule.[1][2] The exact nature and quantity of these products can vary depending on the pH, temperature, and storage duration.
Q4: Can this compound isomerize in solution, and does this affect its activity?
A4: Yes, this compound can exist as two different configurations (isomers) in aqueous solutions containing acetonitrile.[4] Research has shown that the cis-isomer of this compound has stronger biological activity than the trans-isomer.[4] Therefore, isomerization can impact the overall efficacy of the solution.
Q5: What is the recommended procedure for preparing and storing this compound aqueous solutions to minimize degradation?
A5: To minimize degradation, this compound hydrochloride should be dissolved immediately before use.[3][5] It is recommended to prepare solutions in a slightly acidic to neutral buffer. Avoid alkaline conditions. For short-term storage, refrigeration is advisable to slow down the degradation process. Long-term storage of this compound in aqueous solutions is not recommended due to its inherent instability.
Data on this compound Stability
The stability of this compound is highly dependent on the pH of the aqueous solution. The degradation rate follows pseudo-first-order kinetics.
Table 1: Effect of pH on the Stability of this compound Hydrochloride in Aqueous Solutions
| pH | Stability Profile |
| 0.44 - 4.0 | Degradation is catalyzed by hydrogen ions (H+). |
| 4.0 - 7.0 | Relatively stable region. |
| > 7.0 | Degradation is significantly accelerated by hydroxide ions (OH-). |
This table summarizes the general pH-stability profile of this compound as described in the literature.[1][2][3]
Experimental Protocols
Protocol 1: Determination of this compound Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution.
Objective: To quantify the degradation of this compound over time under specific pH and temperature conditions.
Materials:
-
This compound hydrochloride
-
HPLC-grade water
-
Appropriate buffers (e.g., phosphate, acetate) to prepare solutions of different pH
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
Methodology:
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound hydrochloride in HPLC-grade water to prepare a stock solution of known concentration.
-
Preparation of Test Solutions: Dilute the stock solution with the desired buffers to obtain test solutions at various pH values (e.g., pH 4, 7, and 9).
-
Incubation: Store the test solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
HPLC Analysis:
-
Set up the HPLC system. A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer like ammonium acetate.[6]
-
The flow rate is typically set around 1.0 mL/min.[6]
-
Set the UV detector to a wavelength of 260 nm for this compound detection.[6]
-
Inject the samples onto the HPLC column.
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order degradation rate constant (k).
-
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solutions.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. Stability of this compound hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. On the isomerisation of this compound in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
Cefozopran Degradation Product Identification by Mass Spectrometry: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Cefozopran degradation products using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound, like other cephalosporins, primarily degrades via hydrolysis, which involves the cleavage of the β-lactam ring.[1] Other degradation pathways can be initiated by oxidation, photolysis, and thermal stress.[2][3] The specific degradation products formed will depend on the stress conditions applied.
Q2: What are the expected mass-to-charge (m/z) values for this compound and its primary degradation products?
A2: The protonated molecule of this compound ([M+H]⁺) has a calculated m/z of 553.08. Key degradation products identified in solid-state degradation studies include DP1 (m/z 525.09) and DP2 (m/z 567.10).[4] Under hydrolytic conditions across a wide pH range, six different degradation products have been identified.[1][5]
Q3: What are typical Liquid Chromatography (LC) conditions for separating this compound and its degradation products?
A3: A common approach is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an aqueous buffer (such as 12 mM ammonium acetate) and a polar organic solvent like acetonitrile.[2] The detection wavelength is typically set to 260 nm.[2]
Q4: Which ionization technique is most suitable for the analysis of this compound and its degradation products?
A4: Electrospray ionization (ESI) is a widely used and effective technique for ionizing this compound and its degradation products. It can be operated in both positive and negative ion modes, though positive mode is often preferred for cephalosporins.
Q5: How can I confirm the identity of a suspected degradation product?
A5: Confirmation of a degradation product's structure is typically achieved through a combination of high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition, and tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. These fragmentation patterns can then be compared to the fragmentation of the parent drug and known degradation pathways of related compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound degradation products.
Problem 1: Poor or No Signal for this compound or its Degradation Products
| Possible Cause | Suggested Solution |
| Improper Ionization Source Settings | Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Start with typical values for cephalosporins and adjust for maximum signal intensity. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly impact ionization efficiency. For ESI positive mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can enhance protonation and improve signal. |
| Sample Degradation in the Source | In-source degradation can occur for thermally labile compounds. Reduce the ion source temperature to the lowest level that still allows for efficient desolvation. |
| Matrix Effects (Ion Suppression) | Co-eluting matrix components from the sample can suppress the ionization of the analytes. Improve sample clean-up procedures or adjust the chromatographic gradient to separate the analytes from interfering matrix components. |
| Instrument Contamination | Contaminants in the LC-MS system can lead to poor signal. Flush the system with an appropriate cleaning solution. |
Problem 2: Difficulty in Identifying Unknown Peaks in the Chromatogram
| Possible Cause | Suggested Solution |
| Co-elution of Isomeric Degradation Products | Isomers will have the same m/z value but may have different fragmentation patterns. Optimize the chromatographic method (e.g., change the gradient, mobile phase composition, or column) to achieve better separation. |
| Formation of Adducts | In ESI, molecules can form adducts with salts (e.g., [M+Na]⁺, [M+K]⁺) or solvents (e.g., [M+CH₃CN+H]⁺). This can complicate spectral interpretation. Review the mass spectrum for peaks corresponding to common adducts. Using a mobile phase with a volatile buffer like ammonium formate or acetate can minimize salt adducts. |
| Unexpected Fragmentation | The fragmentation of a degradation product may not follow a predictable pathway. Utilize high-resolution MS to obtain the elemental composition of the fragment ions, which can provide clues to their structure. |
| Presence of Impurities from Reagents | Impurities in solvents or reagents can introduce extraneous peaks. Analyze a blank injection (mobile phase only) to identify background ions. |
Data Presentation
Table 1: Mass Spectrometric Data for this compound and its Identified Degradation Products in the Solid State
| Compound | Retention Time (min) | Measured m/z [M+H]⁺ | Calculated Formula | Main Fragmentation Ions (m/z) |
| This compound (CZH) | 4.1 | 553.0812 | C₂₁H₂₁N₈O₅S₃ | 409.05, 285.03, 154.04, 122.03 |
| DP1 | 1.22 | 525.0863 | C₂₀H₂₁N₈O₄S₃ | 381.05, 285.03, 154.04, 122.03 |
| DP2 | 5.3 | 567.1001 | C₂₂H₂₃N₈O₅S₃ | 423.06, 285.03, 154.04, 122.03 |
| Data obtained from solid-state degradation studies.[4] |
Experimental Protocols
Forced Degradation Studies
A stability-indicating method for this compound hydrochloride has been developed using the following stress conditions:[2][3]
-
Acidic Hydrolysis: 1 M HCl at room temperature.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Neutral Hydrolysis: Water at an elevated temperature (e.g., 100°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photolytic Degradation: Exposure of the drug solution to UV light.
-
Thermal Degradation: Heating the solid drug at an elevated temperature.
LC-MS/MS Analysis
The following is a representative LC-MS/MS method for the analysis of this compound and its degradation products:[4]
-
LC System: Agilent 1200 series
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of 12 mM ammonium acetate in water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
MS System: ESI-Q-TOF mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Key MS Parameters:
-
Capillary Voltage: 3500 V
-
Drying Gas Temperature: 300°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psig
-
Fragmentor Voltage: 200 V
-
Visualizations
Caption: Workflow for the identification of this compound degradation products.
Caption: Troubleshooting flowchart for poor mass spectrometry signal.
References
- 1. Stability of this compound hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. DEVELOPMENT AND VALIDATION OF THE STABILITY-INDICATING LC-UV METHOD FOR DETERMINATION OF this compound HYDROCHLORIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. tandfonline.com [tandfonline.com]
Enhancing Cefozopran solubility for experimental assays
Welcome to the technical support center for Cefozopran. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound for experimental assays, with a focus on enhancing its solubility and maintaining its stability.
This compound Solubility and Solution Preparation
Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. This section provides quantitative solubility data, detailed protocols for solution preparation, and guidance on storage.
Solubility Data
This compound, particularly as its hydrochloride salt (CZH), exhibits solubility in various solvents. The choice of solvent can significantly impact the concentration of the stock solution and its stability.
| Solvent | Reported Solubility | Molarity (approx.) | Notes |
| Water | ≥ 52 mg/mL[1] | 94.20 mM[1] | This compound is most stable in slightly acidic to neutral aqueous solutions.[2][3][4] |
| DMSO | 100 mg/mL[1] | 181.16 mM[1] | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[1] Sonication may be required.[1] |
| Acetonitrile/Water Mixture | Soluble (ratio dependent) | Not specified | Used as a solvent for HPLC analysis.[5] Isomerization of this compound has been observed in acetonitrile/water solutions.[6] |
| Ethanol/Acetone/HCl | Soluble | Not specified | A specific preparation method involves dissolving in a mixture of ethanol, acetone, and 6N HCl.[7] |
| Methanol/Acetone/HCl | Soluble | Not specified | An alternative preparation method uses methanol, acetone, and 6N HCl.[7] |
Experimental Protocols
Below are detailed protocols for preparing this compound stock solutions. Always prepare solutions fresh for optimal results. If storage is necessary, follow the recommended guidelines to minimize degradation.
Protocol 1: Preparation of Aqueous this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile conical tube.
-
Solvent Addition: Add the required volume of sterile, purified water (e.g., Milli-Q or equivalent) to achieve the target concentration (e.g., 50 mg/mL).
-
Dissolution: Vortex the solution gently until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. If necessary, brief sonication in a water bath can aid dissolution.
-
Sterilization: If required for your assay, filter-sterilize the solution through a 0.22 µm syringe filter compatible with aqueous solutions.
-
Storage: For short-term storage, keep the solution at 2-8°C for no longer than 24 hours. For longer-term storage, aliquot the solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of this compound Stock Solution in DMSO
-
Weighing: In a sterile, conical tube, weigh the desired amount of this compound hydrochloride.
-
Solvent Addition: Add the appropriate volume of newly opened, anhydrous DMSO to reach the desired concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex the solution until the compound is fully dissolved. If needed, use an ultrasonic bath for a short period to facilitate dissolution.[1]
-
Storage: Aliquot the stock solution into single-use, light-protecting vials and store at -20°C for up to one month or -80°C for up to six months.[1] When preparing working solutions, ensure the final concentration of DMSO in the assay medium is not toxic to the cells or organism being tested.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and use of this compound solutions.
Frequently Asked Questions (FAQs)
-
Q1: My this compound solution appears cloudy or has precipitates. What should I do?
-
A1: This may indicate that the solubility limit has been exceeded or the compound has precipitated out of solution. Try gently warming the solution (not exceeding 37°C) and vortexing. If the precipitate persists, consider preparing a fresh, more dilute solution. Ensure you are using a high-purity solvent. For DMSO stocks, ensure the DMSO is anhydrous.[1]
-
-
Q2: I've noticed a decrease in the activity of my this compound solution over time. Why is this happening?
-
A2: this compound is a β-lactam antibiotic and is susceptible to hydrolysis, which leads to the cleavage of the β-lactam ring and inactivation.[2][3][4] Its stability is pH-dependent, with optimal stability in slightly acidic to neutral conditions.[2][3][4] Degradation can also be accelerated by elevated temperatures and humidity in the solid state.[5][8] Always prepare solutions fresh or store them properly at low temperatures in aliquots to minimize degradation.
-
-
Q3: Can I use a buffer to dissolve this compound?
-
Q4: How should I store the solid this compound powder?
-
Q5: Are there any known incompatibilities with other reagents?
-
A5: As a β-lactam antibiotic, this compound's stability can be compromised by strong acids, bases, and oxidizing agents. Be mindful of the other components in your experimental setup.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with this compound solution preparation.
Caption: Troubleshooting workflow for this compound solution preparation.
Mechanism of Action Signaling Pathway
This compound, like other β-lactam antibiotics, exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall.[9][10][11] This process does not involve a classical signaling pathway with intracellular cascades but is a direct inhibition of key enzymes.
The mechanism is as follows:
-
Target Identification: this compound targets Penicillin-Binding Proteins (PBPs), which are bacterial enzymes located on the inner membrane of the bacterial cell wall.[9][11][12]
-
Inhibition of Cell Wall Synthesis: this compound binds to and inactivates these PBPs.[11] PBPs are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. Specifically, they are involved in the cross-linking of peptidoglycan chains.
-
Cell Lysis: By inhibiting PBPs, this compound disrupts the integrity of the bacterial cell wall.[9][11] This leads to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[9][11][12]
The following diagram illustrates this mechanism of action.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of this compound hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. On the isomerisation of this compound in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102443017A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 10. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound | C19H17N9O5S2 | CID 9571080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Strategies to Minimize Cefozopran Degradation During Storage: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Cefozopran during storage. The following information is designed to address specific issues you may encounter during your experiments, ensuring the integrity and stability of your this compound samples.
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause this compound degradation during storage?
This compound is susceptible to degradation through several mechanisms, primarily influenced by temperature, humidity, pH, and light. In the solid state, the degradation of this compound hydrochloride follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the drug. Key factors to control are:
-
Temperature: Elevated temperatures significantly accelerate the degradation of this compound.
-
Humidity: Increased relative humidity (RH) promotes degradation in the solid state.
-
pH: In aqueous solutions, this compound is most stable in slightly acidic to neutral pH environments and is less stable in alkaline conditions. The primary degradation pathway in aqueous solutions is the cleavage of the β-lactam ring.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
2. What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in well-closed containers, protected from light, at controlled room temperature, or under refrigeration, depending on the formulation and intended duration of storage. For solid this compound, maintaining a low-humidity environment is crucial.
3. How can I monitor the stability of my this compound samples?
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring this compound stability. This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).
4. What are the known degradation products of this compound?
Several degradation products of this compound have been identified using techniques like HPLC-MS/MS. In solid-state degradation, two primary degradation products, designated as DP1 and DP2, have been reported. In aqueous solutions, hydrolysis can lead to at least six different degradation products. The main degradation pathway involves the opening of the β-lactam ring.
5. Are there any known incompatibilities with common excipients?
While specific compatibility data for this compound with a wide range of excipients is limited in publicly available literature, general principles for cephalosporins suggest potential incompatibilities with excipients that are alkaline, have high moisture content, or contain reactive impurities. It is crucial to conduct compatibility studies with your specific formulation excipients. Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are valuable for this purpose.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpectedly low assay value for this compound. | Degradation due to improper storage conditions. | Review storage temperature and humidity logs. Ensure samples are protected from light. Verify the pH of solutions if applicable. |
| Appearance of unknown peaks in the HPLC chromatogram. | Formation of degradation products. | Compare the chromatogram with a reference standard and a known degraded sample. Utilize a validated stability-indicating HPLC method for proper separation and identification. Consider LC-MS analysis for structural elucidation of unknown peaks. |
| Discoloration or physical changes in the this compound powder. | Significant degradation has occurred. | Do not use the sample. Investigate the storage conditions to identify the cause of degradation. |
| Inconsistent results in stability studies. | Non-homogeneity of the sample, issues with the analytical method, or fluctuating storage conditions. | Ensure proper sample preparation and handling. Verify the performance of the HPLC system. Calibrate and monitor storage chambers to ensure consistent temperature and humidity. |
Data Presentation
Table 1: Effect of Temperature and Relative Humidity on Solid-State Degradation of this compound Hydrochloride
| Temperature (°C) | Relative Humidity (%) | Degradation Rate Constant (k) x 10^-3 (1/day) |
| 80 | ~76.4 | 13.8 |
| 90 | 0 | 1.2 |
| 90 | ~76.4 | 34.5 |
| 100 | 0 | 2.9 |
| 100 | ~76.4 | 78.2 |
Data synthesized from literature to illustrate the significant impact of temperature and humidity on the degradation rate.
Table 2: pH-Dependent Stability of this compound in Aqueous Solution
| pH | Stability Profile | Primary Degradation Pathway |
| < 4 | Less Stable | Acid-catalyzed hydrolysis of the β-lactam ring. |
| 4 - 7 | Most Stable | Minimal degradation. |
| > 7 | Least Stable | Base-catalyzed hydrolysis of the β-lactam ring. |
Experimental Protocols
1. Stability-Indicating HPLC Method for this compound
This protocol outlines a validated isocratic RP-HPLC method for the quantitative determination of this compound in the presence of its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 12 mM Ammonium Acetate : Acetonitrile (92:8, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare this compound standard solutions and samples in a suitable diluent (e.g., a mixture of acetonitrile and water, 1:1 v/v).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the samples to be analyzed.
-
The retention time for this compound is approximately 4.6 minutes. Degradation products typically elute earlier.
-
2. Forced Degradation Studies Protocol
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and keep at room temperature for a specified period. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for a specified period.
-
Thermal Degradation (Solid State): Place this compound powder in a controlled temperature and humidity chamber (e.g., 80°C, 76.4% RH) for a specified duration. Dissolve the sample in a suitable diluent before analysis.
-
Photostability Testing: Expose this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Visualizations
Caption: Major degradation pathways of this compound under different stress conditions.
Caption: Workflow for conducting forced degradation studies of this compound.
Adjusting Cefozopran experimental protocols for different bacterial species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cefozopran in antibacterial experiments. The information is tailored for scientists and drug development professionals to address common issues encountered when adapting protocols for different bacterial species.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fourth-generation cephalosporin antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2] this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and bacterial death.[1]
Q2: How does bacterial resistance to this compound typically develop?
A2: Resistance to cephalosporins like this compound can occur through several mechanisms:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive.[2]
-
Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs) that reduce the binding affinity of this compound.[1]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the modification or loss of porin channels in Gram-negative bacteria, which can limit this compound's entry to its target site.[1]
-
Efflux Pumps: The active transport of this compound out of the bacterial cell by efflux pumps.
Q3: Which bacterial species are generally susceptible to this compound?
A3: As a broad-spectrum, fourth-generation cephalosporin, this compound is active against a wide range of Gram-positive and Gram-negative bacteria. It demonstrates good activity against Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae, and various Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae. It also has activity against Pseudomonas aeruginosa.
Q4: What is a Minimum Inhibitory Concentration (MIC) and how is it determined for this compound?
A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] For this compound, the MIC is typically determined using broth microdilution or agar dilution methods, as detailed in the experimental protocols section.
Q5: What is a time-kill assay and when should it be used for this compound?
A5: A time-kill assay is a method used to assess the pharmacodynamic properties of an antimicrobial agent by measuring the rate of bacterial killing over time.[4][5] This assay is useful for determining whether this compound is bactericidal (causes cell death) or bacteriostatic (inhibits growth) against a specific bacterial strain and for evaluating potential synergistic effects when used in combination with other antibiotics.
Troubleshooting Guides
Issue 1: Higher than expected MIC values for a susceptible bacterial species.
| Possible Cause | Troubleshooting Step |
| Incorrect Inoculum Density | Ensure the final inoculum concentration in the MIC assay is standardized to approximately 5 x 10^5 CFU/mL. A higher inoculum can lead to falsely elevated MICs. Verify the turbidity of the bacterial suspension using a McFarland standard before dilution.[6] |
| Degraded this compound Stock Solution | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles. |
| Presence of β-lactamase producing bacteria | Test the bacterial isolate for β-lactamase production using a commercially available test such as nitrocefin disks. If positive, this may explain the elevated MIC. |
| Suboptimal Growth Medium | Ensure the use of appropriate cation-adjusted Mueller-Hinton Broth (CAMHB) for the MIC assay, as variations in cation concentration can affect the activity of some antibiotics.[7] |
| Contamination of the bacterial culture | Streak the bacterial culture on an appropriate agar plate to check for purity before starting the MIC assay. |
Issue 2: No bactericidal activity observed in a time-kill assay.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low | The time-kill assay should be performed using this compound concentrations at, above, and below the predetermined MIC. Ensure that concentrations of at least 2x and 4x the MIC are included in the experiment. |
| The bacterial strain is tolerant to this compound | Tolerance is a phenomenon where bacteria are inhibited by an antibiotic but not killed. This can be confirmed by performing a Minimum Bactericidal Concentration (MBC) assay in conjunction with the MIC. A tolerant strain will have an MBC/MIC ratio of ≥32. |
| Inaccurate viable cell counting | Ensure proper serial dilutions and plating techniques are used for determining CFU/mL. Use appropriate agar plates and incubation conditions for the bacterial species being tested. Include a growth control (no antibiotic) to confirm the viability of the initial inoculum. |
| The bacterial strain has entered a stationary growth phase | Time-kill assays are most effective on bacteria in the logarithmic phase of growth. Ensure that a fresh overnight culture is diluted in fresh broth and allowed to reach the early to mid-logarithmic phase before the addition of this compound. |
Quantitative Data
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for this compound against Various Bacterial Species.
| Bacterial Species | Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 0.5 - 2 | 1 | 2 |
| Streptococcus pneumoniae | ATCC 49619 | ≤0.06 - 0.5 | 0.12 | 0.25 |
| Escherichia coli | ATCC 25922 | 0.12 - 1 | 0.25 | 0.5 |
| Klebsiella pneumoniae | ATCC 700603 | 0.25 - 2 | 0.5 | 1 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16 | 4 | 8 |
| Enterococcus faecalis | ATCC 29212 | >64 | >64 | >64 |
Note: These values are illustrative and can vary between different strains and testing conditions. It is crucial to determine the MIC for the specific bacterial isolates used in your experiments.
Experimental Protocols
Protocol 1: this compound MIC Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent.
-
-
Preparation of this compound Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.
-
Include a positive control well (inoculum without this compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: this compound Time-Kill Assay
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile culture tubes or flasks
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Incubator and shaker
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension as described in the MIC protocol and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Experimental Setup:
-
Prepare culture tubes or flasks containing the bacterial inoculum and different concentrations of this compound (e.g., 0x MIC, 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control tube with no this compound.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35 ± 2°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates overnight at 35 ± 2°C.
-
-
Data Analysis:
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and this compound concentration.
-
Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[8]
-
Visualizations
Caption: this compound's mechanism of action against Gram-negative bacteria.
Caption: Troubleshooting workflow for unexpectedly high MIC values.
Caption: Role of two-component systems in cephalosporin resistance.
References
- 1. Cephalosporin - Wikipedia [en.wikipedia.org]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. idexx.dk [idexx.dk]
- 4. actascientific.com [actascientific.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cefozopran assay variability and reproducibility improvement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of Cefozopran.
Troubleshooting Guides
This section is designed to help researchers, scientists, and drug development professionals identify and resolve common problems that can lead to variability and poor reproducibility in this compound assays.
High-Performance Liquid Chromatography (HPLC) Assay Troubleshooting
Question: Why am I seeing variable or drifting retention times for my this compound peak?
Answer: Fluctuations in retention time are a common issue in HPLC analysis and can be caused by several factors. Here’s a step-by-step guide to troubleshoot this problem:
-
Check the Mobile Phase Composition:
-
Incorrect Preparation: Ensure the mobile phase components are accurately measured and mixed. For this compound analysis, a common mobile phase is a mixture of acetonitrile and a buffer like sodium acetate.[1] Inconsistent mixing can lead to a shifting mobile phase polarity and, consequently, variable retention times.
-
Degassing: Inadequate degassing of the mobile phase can introduce air bubbles into the pump, causing flow rate fluctuations. Always degas your mobile phase before use.
-
pH Instability: this compound is most stable in slightly acidic to neutral pH.[2] If using a buffer, ensure its pH is stable and within the optimal range for the column. A change in pH can alter the ionization state of this compound and affect its retention.
-
-
Inspect the HPLC System:
-
Leaks: Check for any leaks in the system, especially at fittings and connections. A leak will cause a drop in pressure and an unstable flow rate.
-
Pump Performance: Listen for unusual noises from the pump and check for salt buildup around the pump seals, which could indicate a leak or seal wear. Ensure the pump is delivering a consistent flow rate.
-
Column Temperature: If not using a column oven, fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended for reproducible results.
-
-
Evaluate the Column's Condition:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting your samples. Inadequate equilibration is a frequent cause of retention time drift at the beginning of a run sequence.
-
Column Contamination: If the retention time has gradually decreased over several runs, the column may be contaminated. Flush the column with a strong solvent to remove strongly retained compounds.
-
Question: My this compound peak is broad or tailing. What should I do?
Answer: Poor peak shape can compromise the accuracy and precision of your quantification. Here are the primary causes and solutions:
-
Mobile Phase and Sample Solvent Mismatch:
-
Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your this compound standard and sample in the mobile phase itself.
-
-
Column Issues:
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the injection volume or sample concentration.
-
Column Void or Channeling: A void at the head of the column can cause peak splitting or tailing. This can result from pressure shocks or dissolution of the silica support at high pH. Consider using a guard column to protect the analytical column.
-
Secondary Interactions: Peak tailing can occur due to unwanted interactions between this compound and the stationary phase. Ensure the mobile phase pH is appropriate to suppress any secondary interactions.
-
-
System Dead Volume:
-
Excessive dead volume in the system (e.g., from using tubing with a large internal diameter or from poorly made connections) can contribute to peak broadening. Ensure all connections are secure and use tubing with the appropriate internal diameter for your system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay Troubleshooting
Question: I am experiencing poor sensitivity or signal suppression for this compound in my LC-MS/MS analysis. How can I improve it?
Answer: Signal suppression is a common challenge in LC-MS/MS, especially when analyzing complex biological matrices. Here’s how to address it:
-
Optimize Sample Preparation:
-
Protein Precipitation: While simple, protein precipitation with solvents like methanol or acetonitrile may not be sufficient to remove all interfering matrix components.[3][4]
-
Solid-Phase Extraction (SPE): SPE is a more effective technique for cleaning up complex samples and reducing matrix effects.[4] Develop an SPE protocol specific for this compound to isolate it from endogenous interferences.
-
Matrix Effect Evaluation: Assess the matrix effect by comparing the response of this compound in a post-extraction spiked sample to that in a neat solution. If significant suppression is observed, further optimization of the sample cleanup is necessary.
-
-
Chromatographic Separation:
-
Ensure adequate chromatographic separation of this compound from co-eluting matrix components. Adjusting the gradient profile or using a different stationary phase can help move interfering compounds away from the analyte peak.
-
-
Mass Spectrometer Source Parameters:
-
Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows, to maximize the ionization of this compound.[5] These parameters can be compound-dependent.
-
Microbiological Assay Troubleshooting
Question: My microbiological assay for this compound shows high variability between plates or on different days. What could be the cause?
Answer: Microbiological assays are inherently more variable than chromatographic methods. However, proper control can improve reproducibility.
-
Inoculum Preparation:
-
Standardize Inoculum Density: The density of the bacterial suspension used for inoculation is critical. Use a spectrophotometer to adjust the inoculum to a consistent optical density for every assay.
-
Use a Fresh Culture: The age and health of the bacterial culture can affect its sensitivity to the antibiotic. Always use a fresh, actively growing culture.
-
-
Assay Conditions:
-
Uniform Agar Thickness: Ensure the agar in the petri dishes has a uniform thickness, as this affects the diffusion of the antibiotic.
-
Consistent Incubation: Incubate plates at a constant and uniform temperature. Variations in temperature across the incubator can lead to different zone sizes.
-
Standard and Sample Handling: Prepare standard and sample dilutions accurately. Ensure that the paper discs are uniformly saturated and properly placed on the agar surface.
-
-
Control Charting:
-
Maintain control charts for the standard curve parameters and control samples to monitor the performance of the assay over time. This will help you identify trends or shifts in the assay's performance.
-
Frequently Asked Questions (FAQs)
Q1: What are the key stability considerations for this compound samples?
A1: this compound is susceptible to degradation under certain conditions. Key considerations include:
-
pH: It is most stable in slightly acidic to neutral aqueous solutions and less stable in alkaline conditions.[2]
-
Temperature: this compound can degrade at elevated temperatures. Samples should be stored at low temperatures (e.g., -70°C for plasma samples) until analysis.[3]
-
Light: Exposure to light can cause photodegradation. Protect samples and standards from light.
Q2: Which analytical method is most suitable for this compound quantification?
A2: The choice of method depends on the application:
-
HPLC-UV: This is a robust and widely available method suitable for quality control of pharmaceutical formulations.
-
LC-MS/MS: This method offers higher sensitivity and selectivity and is ideal for quantifying low concentrations of this compound in complex biological matrices like plasma and urine.[3][4]
-
Microbiological Assay: This method measures the biological activity of this compound and is often used in potency testing. However, it generally has higher variability than chromatographic methods.[6][7]
Q3: How can I ensure the reproducibility of my this compound assay?
A3: To improve reproducibility:
-
Use a Validated Method: Follow a thoroughly validated analytical method with well-defined parameters.
-
Consistent System Suitability: Before each run, perform system suitability tests to ensure the analytical system is performing correctly. Key parameters include peak area precision, retention time, tailing factor, and theoretical plates.
-
Quality Control Samples: Include quality control (QC) samples at different concentration levels in each analytical run to monitor the accuracy and precision of the assay.
-
Standardized Procedures: Ensure all analysts follow the same standardized operating procedures (SOPs) for sample preparation, instrument operation, and data analysis.
Data Presentation
Table 1: Comparison of Validated this compound Assay Methods
| Parameter | HPLC-UV (Plasma)[1] | MEKC (Serum)[2] | LC-MS/MS (Plasma)[3] |
| Linearity Range | 0.15 - 307.2 mg/L | 0 - 200 mg/L | Not Specified |
| Limit of Quantification (LOQ) | 0.15 mg/L | 0.5 mg/L | Not Specified |
| Intra-day Precision (%RSD) | < 5.4% | 2.4 - 4.0% | Not Specified |
| Inter-day Precision (%RSD) | < 2.4% | 2.9 - 7.7% | Not Specified |
| Accuracy (Recovery %) | 86.9 - 108.4% | 92 - 109% | Not Specified |
Experimental Protocols
Detailed Protocol for this compound Analysis by HPLC-UV in Human Plasma
This protocol is based on a validated method for the determination of this compound in human plasma.[1]
1. Materials and Reagents:
-
This compound reference standard
-
Floxuridine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Sodium acetate
-
Acetic acid
-
Dichloromethane
-
Human plasma
2. Chromatographic Conditions:
-
Column: Welch Materials XB C18 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:0.01 mol/L Sodium Acetate (pH 3.52 with acetic acid) (6:94, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with plasma to create a calibration curve.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add the internal standard (Floxuridine).
-
Add 600 µL of acetonitrile to precipitate the proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add dichloromethane for back-extraction and vortex.
-
Centrifuge and inject the aqueous (upper) layer into the HPLC system.
-
General Protocol for this compound Microbiological Assay (Turbidimetric Method)
This is a general protocol adaptable for this compound, based on methods for other cephalosporins.[7][8]
1. Materials and Microorganism:
-
This compound reference standard
-
Test organism (e.g., Staphylococcus aureus ATCC 29213)
-
Culture medium (e.g., Mueller-Hinton Broth)
-
Phosphate buffer
2. Preparation of Inoculum:
-
Grow the test organism in the appropriate culture medium overnight.
-
Dilute the culture with sterile saline or buffer to achieve a standardized turbidity (e.g., equivalent to a 0.5 McFarland standard).
3. Assay Procedure:
-
Prepare a series of standard dilutions of this compound in phosphate buffer.
-
Prepare dilutions of the test sample with an expected this compound concentration within the range of the standard curve.
-
In a 96-well plate or test tubes, add a fixed volume of the inoculated broth.
-
Add an equal volume of the standard dilutions and sample dilutions to the wells/tubes.
-
Include control wells with inoculated broth only (growth control) and uninoculated broth (blank).
-
Incubate the plate/tubes at 35-37°C for a specified period (e.g., 4-6 hours), or until sufficient growth is observed in the control wells.
-
Measure the turbidity (optical density) at a suitable wavelength (e.g., 600 nm) using a microplate reader or spectrophotometer.
-
Construct a standard curve by plotting the optical density against the log of the this compound concentration.
-
Determine the concentration of this compound in the test samples from the standard curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a MEKC method for the direct determination of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound by Single and Multiple Intravenous Infusions in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. A rapid assay method for cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Rapid Turbidimetric Assay to Determine the Potency of Cefuroxime Sodium in Powder for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a microbiological assay by turbidimetry to determine the potency of cefazolin sodium in the lyophilized powder form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Cefozopran: A Comparative Efficacy Analysis Against Other Fourth-Generation Cephalosporins
A comprehensive guide for researchers and drug development professionals on the relative performance of Cefozopran, supported by experimental data and detailed methodologies.
Introduction
Fourth-generation cephalosporins represent a critical class of broad-spectrum β-lactam antibiotics, prized for their activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to earlier-generation cephalosporins. This compound, a member of this class, has demonstrated significant clinical utility. This guide provides a detailed comparison of the efficacy of this compound against other prominent fourth-generation cephalosporins, namely Cefepime, Cefpirome, and the veterinary cephalosporin, Cefquinome. The following sections present a synthesis of clinical trial data, in-vitro susceptibility findings, and pharmacokinetic profiles to offer a comprehensive overview for research and development professionals.
Clinical Efficacy
Comparative clinical trials have evaluated the efficacy and safety of this compound in various infectious diseases, primarily in the treatment of febrile neutropenia and complicated urinary tract infections.
Febrile Neutropenia
Febrile neutropenia, a common and serious complication of chemotherapy, requires prompt empirical antibiotic therapy. Clinical trials have compared this compound to Cefepime in both adult and pediatric cancer patients.
In a randomized trial involving pediatric cancer patients with febrile neutropenia, this compound (100 mg/kg/day) was compared to Cefepime (100 mg/kg/day). The success rate, defined as the resolution of fever and clinical signs of infection within 120 hours, was not significantly different between the two groups.[1] Specifically, the success rate for this compound was 64.0% compared to 56.3% for Cefepime.[1] The duration of fever and antibiotic therapy also showed no significant difference between the two treatment arms.[1]
Complicated Urinary Tract Infections
In the treatment of complicated urinary tract infections (cUTIs), this compound has been compared to Cefpirome. A randomized study evaluating this compound (1g twice daily) against Cefpirome (1g twice daily) for 5 days found comparable clinical efficacy.[2] The overall clinical efficacy, according to the criteria of the Japanese UTI Committee, was 90.6% for the this compound group and 90.9% for the Cefpirome group.[2] Notably, the bacteriological eradication rates for both drugs were over 90% on day 1 and after the completion of treatment, with no significant difference between the two groups.[2]
Table 1: Comparative Clinical Efficacy of this compound
| Indication | Comparator | This compound Success Rate | Comparator Success Rate | Key Findings |
| Febrile Neutropenia (Pediatric) | Cefepime | 64.0%[1] | 56.3%[1] | No significant difference in success rates, duration of fever, or antibiotic therapy.[1] |
| Complicated Urinary Tract Infections | Cefpirome | 90.6%[2] | 90.9%[2] | No significant difference in clinical efficacy or bacteriological eradication rates.[2] |
In-Vitro Activity
The in-vitro activity of a cephalosporin, typically measured by its Minimum Inhibitory Concentration (MIC) against various pathogens, is a key indicator of its potential clinical efficacy. This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
An in-vitro study compared the activity of this compound with several other cephalosporins, including Cefpirome and Ceftazidime, against a wide range of clinical isolates. This compound's antibacterial activity was found to be almost equal to that of Cefpirome and superior to third-generation cephalosporins.[3] It showed potent activity against S. aureus (excluding methicillin-resistant strains), coagulase-negative staphylococci, E. faecalis, E. cloacae, C. freundii, P. aeruginosa, and A. calcoaceticus.[3]
Table 2: Comparative In-Vitro Activity (MIC90 in μg/mL) of this compound and Other Cephalosporins
| Organism | This compound | Cefpirome | Cefepime | Ceftazidime |
| Staphylococcus aureus (MSSA) | Potent | 2[4] | - | - |
| Enterococcus faecalis | Potent | Significant activity[4] | - | - |
| Enterobacteriaceae | - | ≤ 0.5[4] | - | - |
| Pseudomonas aeruginosa | Potent | 8[4] | - | - |
Note: Direct comparative MIC90 values for this compound against all comparators for the same strains were not available in a single study. The data presented is a synthesis from multiple sources to provide a general comparison.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are crucial for assessing the in-vitro potency of an antibiotic. Standardized methods, such as broth microdilution and agar dilution, are employed as per the guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Agar Dilution Method:
In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest antibiotic concentration that prevents the growth of the bacterial colonies.
Pharmacokinetics
The pharmacokinetic profile of an antibiotic determines its concentration and persistence at the site of infection. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2).
Studies in healthy volunteers have shown that this compound exhibits linear pharmacokinetics.[5] After intravenous administration, this compound is primarily excreted unchanged in the urine.[5] In pediatric patients, the clearance of this compound was found to be influenced by body weight.[6]
Table 3: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers (Single IV Dose)
| Dose | Cmax (mg/L) | Tmax (h) | t1/2 (h) |
| 0.5 g | 48.27 ± 9.84[5] | 0.50 ± 0.00[5] | 1.97 ± 0.19[5] |
| 1.0 g | 77.99 ± 15.08[5] | 0.51 ± 0.02[5] | 2.44 ± 0.24[5] |
| 2.0 g | 171.59 ± 18.27[5] | 0.51 ± 0.02[5] | 2.18 ± 0.31[5] |
Direct comparative pharmacokinetic studies between this compound and other fourth-generation cephalosporins are limited. However, the available data for individual agents can provide a basis for general comparison. For instance, the elimination half-life of Cefepime is approximately 2 hours, which is comparable to that of this compound.
Mechanism of Action
Like other β-lactam antibiotics, fourth-generation cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity leads to cell lysis and bacterial death.
The general mechanism of action for fourth-generation cephalosporins is illustrated in the following diagram:
Conclusion
This compound demonstrates comparable clinical efficacy to other fourth-generation cephalosporins, such as Cefepime and Cefpirome, in the treatment of specific infections like febrile neutropenia and complicated urinary tract infections. Its in-vitro activity profile showcases a broad spectrum of action against a variety of clinically relevant pathogens. The pharmacokinetic properties of this compound are predictable and similar to other drugs in its class. The choice between this compound and other fourth-generation cephalosporins may depend on local susceptibility patterns, specific patient populations, and cost-effectiveness. Further head-to-head comparative studies, particularly focusing on a wider range of bacterial isolates and diverse clinical indications, would be beneficial to further delineate the relative advantages of this compound.
References
- 1. A randomized trial of this compound versus cefepime as empirical antibiotic treatment of febrile neutropenia in pediatric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [A comparative study on the clinical utility of this compound and cefpirome against complicated urinary tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. The antimicrobial activity of cefpirome, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics of injected this compound hydrochloride in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic modeling and pharmacodynamic assessment of this compound in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefozopran and Meropenem Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the fourth-generation cephalosporin, Cefozopran, and the carbapenem, Meropenem, in their activity against the opportunistic pathogen Pseudomonas aeruginosa. This analysis is based on available experimental data and aims to inform researchers, scientists, and drug development professionals on the efficacy and mechanisms of these two critical antibiotics.
Executive Summary
Pseudomonas aeruginosa is a gram-negative bacterium notorious for its intrinsic and acquired resistance to a wide range of antibiotics, posing a significant challenge in clinical settings. Both this compound and Meropenem are potent β-lactam antibiotics used in the treatment of infections caused by this pathogen. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their individual performance and mechanisms of action. Meropenem generally exhibits high in vitro activity against P. aeruginosa, although resistance is a growing concern. Data for this compound's efficacy against P. aeruginosa is less abundant in recent literature but indicates it possesses anti-pseudomonal activity.
Mechanism of Action
Both this compound and Meropenem exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. The inhibition of peptidoglycan cross-linking leads to a weakened cell wall and ultimately cell lysis.
Meropenem, a carbapenem, has a broad spectrum of activity and is known for its stability against many β-lactamases.[1][2] It readily penetrates the outer membrane of Gram-negative bacteria like P. aeruginosa to reach its PBP targets.[1]
This compound, a fourth-generation cephalosporin, is also designed for enhanced stability against β-lactamases and possesses activity against P. aeruginosa.
Signaling Pathway: β-Lactam Antibiotic Mechanism of Action
Caption: Mechanism of action of this compound and Meropenem against P. aeruginosa.
In Vitro Efficacy: A Comparative Overview
Direct head-to-head in vitro studies comparing this compound and Meropenem against a wide range of P. aeruginosa isolates are scarce in recent literature. However, by compiling data from various studies, a general comparison can be made.
Table 1: Summary of In Vitro Activity against Pseudomonas aeruginosa
| Antibiotic | Class | MIC50 (µg/mL) | MIC90 (µg/mL) | Key Findings |
| Meropenem | Carbapenem | 0.5 - 2 | 8 - 16 | Generally highly active, but resistance is increasing.[3] Effective against some imipenem-resistant strains. |
| This compound | 4th Gen. Cephalosporin | Not widely reported | Not widely reported | Considered to have anti-pseudomonal activity. |
Note: MIC values can vary significantly based on the geographical location, the source of the isolate (e.g., hospital-acquired vs. community-acquired), and the specific resistance mechanisms present in the bacterial population.
Meropenem has been extensively studied and has demonstrated potent in vitro activity against P. aeruginosa.[3] However, the emergence of carbapenem-resistant P. aeruginosa (CRPA) is a major clinical concern.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
2. Time-Kill Assays
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Experimental Workflow: Time-Kill Assay
Caption: Workflow for conducting a time-kill assay.
Resistance Mechanisms in Pseudomonas aeruginosa
The efficacy of both this compound and Meropenem can be compromised by various resistance mechanisms in P. aeruginosa.
Table 2: Key Resistance Mechanisms
| Mechanism | Description | Impact on this compound | Impact on Meropenem |
| β-Lactamase Production | Enzymatic degradation of the β-lactam ring. Includes AmpC cephalosporinases and metallo-β-lactamases (MBLs). | Susceptible to degradation by some β-lactamases. | Generally stable to AmpC, but susceptible to MBLs. |
| Efflux Pumps | Active transport of the antibiotic out of the bacterial cell. The MexAB-OprM system is a major contributor. | Substrate for some efflux pumps. | Substrate for efflux pumps, leading to reduced intracellular concentration. |
| Porin Channel Modification | Reduced expression or mutation of outer membrane porin channels (e.g., OprD) limits antibiotic entry. | Less dependent on specific porins than carbapenems. | OprD loss is a significant mechanism of resistance. |
| PBP Modification | Alterations in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics. | Can lead to reduced efficacy. | Can contribute to resistance. |
Logical Relationship: Development of Resistance
Caption: Factors leading to the development of antibiotic resistance.
Conclusion
Both this compound and Meropenem are important therapeutic options for infections caused by Pseudomonas aeruginosa. Meropenem has been a workhorse antibiotic with well-documented potent activity, though its effectiveness is increasingly threatened by the rise of carbapenem-resistant strains. This compound, as a fourth-generation cephalosporin, also possesses anti-pseudomonal activity.
The choice between these agents in a clinical or research setting should be guided by up-to-date local antimicrobial susceptibility data. Further direct comparative studies, both in vitro and in vivo, are warranted to more definitively delineate the relative efficacy of this compound and Meropenem against contemporary clinical isolates of P. aeruginosa. Understanding the prevalent local resistance mechanisms is also crucial for the effective use of these antibiotics and for the development of novel therapeutic strategies.
References
- 1. In vitro activity of cefoperazone and cefoperazone-sulbactam against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of in vitro activity of ceftolozane-tazobactam in combination with other classes of antibacterial agents against Enterobacterales and Pseudomonas aeruginosa—the EM200 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of meropenem, imipenem, cefepime and ceftazidime against Pseudomonas aeruginosa isolates from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefozopran: Bridging the Gap Between Laboratory and Clinical Efficacy
A Comparative Guide to the In Vitro Activity and In Vivo Performance of a Fourth-Generation Cephalosporin
For researchers, scientists, and drug development professionals, the journey from identifying a promising antimicrobial compound to its successful clinical application is fraught with challenges. A critical step in this process is the rigorous validation of in vitro activity with in vivo results to predict therapeutic success. This guide provides an objective comparison of the in vitro and in vivo performance of Cefozopran, a fourth-generation cephalosporin, supported by experimental data to aid in the assessment of its therapeutic potential.
In Vitro Activity of this compound: Gauging the Potency
The in vitro activity of an antibiotic is a fundamental indicator of its potential efficacy. This is primarily determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the in vitro susceptibility of a range of clinically relevant Gram-positive and Gram-negative bacteria to this compound.
Table 1: In Vitro Activity of this compound against Various Bacterial Pathogens
| Bacterial Species | Strain | MIC (μg/mL) |
| Enterococcus faecalis | TN2005 | 6.25[1] |
| Bacteroides fragilis | - | 12.5[1] |
| Prevotella bivia | - | 12.5[1] |
Note: The provided data is based on available research. A more comprehensive table with a wider range of bacterial species and MIC50/MIC90 values would be beneficial for a complete assessment.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The MIC values are typically determined using the broth microdilution method, a standardized and widely accepted technique.
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a specific bacterium.
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB in the wells of a 96-well plate. The concentration range is selected to encompass the expected MIC of the test organism.
-
Inoculum Preparation: The bacterial culture is grown to the logarithmic phase and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth without antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader.
In Vivo Efficacy of this compound: Performance in a Living System
While in vitro data provides a crucial first look at an antibiotic's potential, in vivo studies in animal models are essential to understand its efficacy in a complex biological system. These studies account for pharmacokinetic and pharmacodynamic factors that are absent in a test tube.
This compound has demonstrated therapeutic efficacy in various experimental infection models in mice, including respiratory tract, urinary tract, and soft tissue infections. In a murine model of mixed urinary tract infection with Enterococcus faecalis and Pseudomonas aeruginosa, this compound significantly reduced the viable cell counts of both organisms in the kidneys.[2] In a rat pyometra model with polymicrobial infection involving E. faecalis, this compound also significantly decreased bacterial counts.[1]
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Infection Type | Pathogen(s) | Treatment Regimen | Outcome | Reference |
| Mouse | Mixed Urinary Tract Infection | Enterococcus faecalis & Pseudomonas aeruginosa | - | Significant reduction in viable cell counts of both organisms in the kidneys | [2] |
| Rat | Polymicrobial Pyometra | Enterococcus faecalis + Bacteroides fragilis or Prevotella bivia | 40 mg/kg, i.v., q.i.d. for 5 days | Significant reduction in bacterial counts | [1] |
| Rat | Polymicrobial Pyometra | Enterococcus faecalis + Bacteroides fragilis or Prevotella bivia | 80 mg/kg, i.v., b.i.d. for 5 days | Significant reduction in bacterial counts (except for B. fragilis) | [1] |
Note: The table presents available data. More comprehensive studies with standardized endpoints like 50% effective dose (ED50) or survival rates would allow for a more direct comparison across different studies and with other antibiotics.
Experimental Protocol: Murine Systemic Infection Model
The murine systemic infection model is a commonly used preclinical model to evaluate the in vivo efficacy of antibiotics.
Objective: To assess the protective effect of this compound against a lethal systemic infection in mice.
Materials:
-
Specific pathogen-free mice (e.g., ICR strain)
-
Bacterial pathogen (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound for injection
-
Mucin or other virulence-enhancing agent (optional)
-
Sterile saline
Procedure:
-
Infection Induction: Mice are challenged via intraperitoneal injection with a lethal dose of the bacterial pathogen, often suspended in a substance like mucin to enhance virulence. The bacterial inoculum is pre-determined to cause mortality in untreated control animals within a specific timeframe (e.g., 24-48 hours).
-
Treatment Administration: this compound is administered to different groups of infected mice at various dose levels. The route of administration (e.g., subcutaneous, intravenous) and the timing of the first dose post-infection are critical and standardized parameters.
-
Observation: The animals are monitored for a defined period (e.g., 7 days) for survival.
-
Endpoint Determination: The primary endpoint is typically the 50% effective dose (ED50), which is the dose of this compound that protects 50% of the infected animals from death. This is calculated using statistical methods like the probit method. In some studies, bacterial load in organs (e.g., blood, spleen, liver) is also quantified at specific time points to assess bacterial clearance.
References
- 1. Therapeutic effects of this compound on polymicrobial infections associated with Enterococcus faecalis in a Rat pyometra model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effect of this compound (SCE-2787), a new parenteral cephalosporin, against experimental infections in mice [pubmed.ncbi.nlm.nih.gov]
Cefoperazone's Cross-Resistance Profile with Other β-Lactam Antibiotics: A Comparative Analysis
An evaluation of the cross-resistance patterns between the third-generation cephalosporin Cefoperazone and other β-lactam antibiotics is crucial for guiding clinical therapeutic decisions, particularly in environments with a high prevalence of multidrug-resistant organisms. This guide provides a comparative analysis of Cefoperazone's in vitro activity against various bacterial strains, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in understanding its resistance and susceptibility profile. While direct comprehensive studies on Cefozopran were not available, the closely related Cefoperazone provides valuable insights.
Comparative In Vitro Activity of Cefoperazone and Other β-Lactams
The following table summarizes the minimum inhibitory concentrations (MIC) of Cefoperazone, both alone and in combination with the β-lactamase inhibitor sulbactam, against various Gram-negative bacilli, including carbapenem-resistant strains. The data is compared with other relevant β-lactam antibiotics.
| Bacterial Species | Resistance Profile | Cefoperazone MIC (µg/mL) | Cefoperazone/Sulbactam (1:1) MIC (µg/mL) | Cefoperazone/Sulbactam (2:1) MIC (µg/mL) | Comparator Antibiotic MIC (µg/mL) |
| Acinetobacter baumannii | Carbapenem-Resistant | Range: 64->256MIC50: 256MIC90: >256 | Range: 2-64MIC50: 16MIC90: 32 | Range: 4-128MIC50: 32MIC90: 64 | Not Available |
| Pseudomonas aeruginosa | Carbapenem-Resistant | Range: 2->256MIC50: 128MIC90: >256 | Range: 4->256MIC50: 128MIC90: >256 | Range: 4->256MIC50: 128MIC90: >256 | Not Available |
Data extracted from a study on carbapenem-resistant A. baumannii and P. aeruginosa.[1]
Key Observations:
-
For carbapenem-resistant Acinetobacter baumannii, the addition of sulbactam to Cefoperazone significantly reduces the MIC values, indicating that β-lactamase production is a key resistance mechanism in these isolates. The susceptibility rate for carbapenem-resistant A. baumannii to Cefoperazone alone was 0.0%, which increased to 80.0% with the 1:1 combination of Cefoperazone/sulbactam.[1]
-
In contrast, for carbapenem-resistant Pseudomonas aeruginosa, the addition of sulbactam did not lead to a significant reduction in MICs, suggesting that other resistance mechanisms, such as efflux pumps or alterations in penicillin-binding proteins (PBPs), may be more prominent in these strains.[1]
-
Studies have shown that against Enterobacteriaceae, Cefoperazone's activity is comparable to cefamandole and cefoxitin but less than cefotaxime.[2] Against Pseudomonas aeruginosa, Cefoperazone is noted to be more active than carbenicillin or piperacillin.[2]
-
The combination of Cefoperazone with sulbactam has been shown to be effective against many extended-spectrum β-lactamase (ESBL)-producing organisms.[3][4]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing studies. The general methodologies employed in these studies are outlined below.
1. Bacterial Isolates:
-
Clinically significant bacterial isolates, such as Acinetobacter baumannii, Pseudomonas aeruginosa, and various Enterobacteriaceae, are collected from patient samples.
-
Strains with specific resistance phenotypes (e.g., carbapenem-resistant, ESBL-producing) are selected for detailed analysis.
2. Antimicrobial Susceptibility Testing:
-
The minimum inhibitory concentrations (MICs) of Cefoperazone, Cefoperazone/sulbactam, and comparator β-lactam antibiotics are determined using standard methods such as the agar dilution method or broth microdilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6]
-
For the agar dilution method, serial twofold dilutions of the antimicrobial agents are incorporated into Mueller-Hinton agar. A standardized bacterial inoculum is then applied to the surface of the agar plates. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a specified incubation period.[6]
3. Detection of β-Lactamase Genes:
-
To understand the mechanisms of resistance, molecular methods such as Polymerase Chain Reaction (PCR) are used to detect the presence of genes encoding various β-lactamases (e.g., IMP, VIM, KPC, NDM, OXA variants).[1]
-
DNA is extracted from the bacterial isolates to serve as a template for PCR amplification using specific primers for the targeted β-lactamase genes.[1] The amplified PCR products are then sequenced to confirm the identity of the genes.[1]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-resistance of Cefoperazone.
References
- 1. In vitro activity of cefoperazone and cefoperazone-sulbactam against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative activity and beta-lactamase stability of cefoperazone, a piperazine cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Efficacy of cefoperazone/sulbactam for ESBL-producing Escherichia coli and Klebsiella pneumoniae bacteraemia and the factors associated with poor outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fourth-Generation Cephalosporins: In vitro Activity against Nosocomial Gram-Negative Bacilli Compared with β-Lactam Antibiotics and Ciprofloxacin | Semantic Scholar [semanticscholar.org]
Cefozopran Under the Microscope: A Comparative Analysis in Preclinical Infection Models
For researchers and drug development professionals, the quest for more effective antibiotics is a continuous endeavor. This guide provides a detailed comparison of Cefozopran, a fourth-generation cephalosporin, against other commonly used antibiotics in various animal models of specific infections. The data presented is compiled from a range of preclinical studies, offering insights into the relative efficacy and experimental protocols that underpin these findings.
This comparative guide synthesizes available preclinical data to evaluate the performance of this compound against other antibiotics such as Ceftazidime, Cefepime, and Imipenem. The following sections detail the efficacy of these antibiotics in murine models of respiratory tract infections, sepsis, and urinary tract infections, supported by quantitative data and experimental methodologies.
In Vitro Activity: A Prelude to In Vivo Efficacy
Before delving into animal studies, it is crucial to understand the in vitro activity of the compared antibiotics. The Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency against a specific pathogen. The MIC90, the concentration required to inhibit the growth of 90% of bacterial isolates, provides a robust measure for comparison.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound and Other Antibiotics
| Organism | This compound | Ceftazidime | Cefepime | Cefpirome | Flomoxef |
| Staphylococcus aureus (MSSA) | 1.56 | 12.5 | 6.25 | 3.13 | 0.78 |
| Streptococcus pneumoniae | 0.05 | 0.78 | 0.1 | 0.05 | 0.2 |
| Klebsiella pneumoniae | 0.2 | 0.39 | 0.1 | 0.2 | 0.1 |
| Pseudomonas aeruginosa | 6.25 | 6.25 | 12.5 | 12.5 | >100 |
Efficacy in Murine Respiratory Tract Infection Models
Respiratory tract infections remain a significant challenge in clinical practice. Murine models of pneumonia are instrumental in evaluating the in vivo efficacy of new antimicrobial agents.
Acute Pneumonia Model
In a murine model of acute respiratory tract infection caused by Klebsiella pneumoniae, this compound demonstrated comparable efficacy to ceftazidime and cefpirome.
Table 2: Therapeutic Efficacy (ED50 in mg/kg) in a Murine Model of Acute Klebsiella pneumoniae Pneumonia
| Antibiotic | ED50 (mg/kg) |
| This compound | 2.8 |
| Ceftazidime | 2.9 |
| Cefpirome | 2.5 |
| Cefpiramide | 10.4 |
Chronic Pneumonia Model
In a model of chronic respiratory tract infection, also induced by K. pneumoniae, this compound's performance was on par with ceftazidime.
Experimental Protocol: Murine Respiratory Tract Infection Model
A common methodology for inducing respiratory tract infections in mice involves the following steps:
Experimental workflow for a murine pneumonia model.
Murine Sepsis Model: A Test of Systemic Efficacy
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, is a critical area of antibiotic research. Murine models of sepsis, often induced by intraperitoneal injection of bacteria, are used to evaluate the systemic efficacy of antibiotics.
While direct comparative data for this compound in a standardized sepsis model is limited in the available literature, its efficacy can be inferred from systemic infection models. For comparison, data from studies on other cephalosporins and carbapenems in murine sepsis models are presented. For instance, in a murine septicemia model with Enterobacteriaceae, the combination of ceftazidime with avibactam showed potent efficacy. Similarly, a study on dual carbapenem therapy in a murine sepsis model with carbapenemase-producing Acinetobacter baumannii demonstrated a significant reduction in mortality.
Experimental Protocol: Murine Sepsis Model
A typical protocol for inducing sepsis in a murine model is as follows:
Workflow for a murine sepsis model.
Urinary Tract Infection Model: Targeting a Common Affliction
Urinary tract infections (UTIs) are among the most common bacterial infections. Animal models are essential for evaluating the efficacy of antibiotics in this specific anatomical niche.
In a murine model of UTI caused by Pseudomonas aeruginosa, this compound demonstrated efficacy equal to that of ceftazidime and cefclidin, and was superior to cefpirome.
Table 3: Therapeutic Efficacy (ED50 in mg/kg) in a Murine Model of Pseudomonas aeruginosa Urinary Tract Infection
| Antibiotic | ED50 (mg/kg) |
| This compound | 1.8 |
| Ceftazidime | 1.8 |
| Cefclidin | 1.9 |
| Cefpirome | 4.0 |
Modulation of Host Inflammatory Pathways
Beyond their direct bactericidal effects, some cephalosporins have been shown to modulate the host's immune response, which can be a critical factor in the overall therapeutic outcome. For example, the third-generation cephalosporin, ceftiofur, has been demonstrated to exert anti-inflammatory effects by inhibiting key signaling molecules. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
This interaction between the antibiotic and the host's immune system is a complex area of research. The bactericidal action of β-lactam antibiotics leads to the release of pathogen-associated molecular patterns (PAMPs) from bacteria, which in turn are recognized by the host's pattern recognition receptors (PRRs), triggering an immune response.
Potential interplay of this compound with host inflammatory pathways.
Conclusion
The preclinical data from various animal models suggest that this compound is a potent cephalosporin with a broad spectrum of activity. In murine models of respiratory and urinary tract infections, its efficacy is comparable or superior to that of other established cephalosporins like ceftazidime. While more direct comparative studies in standardized sepsis models are needed for a complete picture, the existing evidence underscores the therapeutic potential of this compound. Further research into its immunomodulatory effects could reveal additional benefits in the treatment of severe bacterial infections. This guide provides a foundational overview for researchers to build upon in their ongoing efforts to combat antimicrobial resistance.
Statistical Validation of Cefozopran's Antimicrobial Efficacy: A Comparative Guide
This guide provides a comprehensive comparison of the antimicrobial efficacy of Cefozopran, a fourth-generation cephalosporin, with other key antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
Comparative In-Vitro Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its comparators against a range of clinically relevant Gram-positive and Gram-negative bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Note on Data Interpretation: The data presented below is compiled from various studies. Direct comparison of MIC values between studies should be approached with caution due to potential variations in methodology, geographic location of isolate collection, and time periods of the studies.
Table 1: Comparative Activity against Gram-Positive Aerobes
| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
| Staphylococcus aureus (Methicillin-Susceptible) | This compound | 178 | N/A | N/A | [1] |
| Cefepime | 178 | N/A | N/A | [1] | |
| Ceftazidime | 178 | N/A | N/A | [1] | |
| Staphylococcus aureus (Methicillin-Resistant) | This compound | 199 | N/A | Tended to decrease over time | [1] |
| Cefepime | 199 | N/A | N/A | [1] | |
| Ceftazidime | 199 | N/A | N/A | [1] | |
| Streptococcus pneumoniae | This compound | N/A | N/A | Tended to increase over time | [1] |
| Cefepime | N/A | N/A | Tended to increase over time | [1] | |
| Ceftazidime | N/A | N/A | Tended to increase over time | [1] | |
| Enterococcus faecalis | This compound | 206 | N/A | N/A | [1] |
| Cefepime | 206 | N/A | N/A | [1] | |
| Ceftazidime | 206 | N/A | N/A | [1] |
N/A: Data not available in the reviewed sources.
Table 2: Comparative Activity against Gram-Negative Aerobes
| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
| Escherichia coli | This compound | N/A | N/A | N/A | [2] |
| Cefepime | N/A | N/A | N/A | ||
| Ceftazidime | N/A | N/A | N/A | ||
| Klebsiella pneumoniae | This compound | N/A | N/A | N/A | [2] |
| Cefepime | N/A | N/A | N/A | ||
| Ceftazidime | N/A | N/A | N/A | ||
| Pseudomonas aeruginosa | This compound | N/A | N/A | N/A | [3] |
| Cefepime | N/A | N/A | N/A | [4] | |
| Ceftazidime | N/A | N/A | N/A | [4] | |
| Stenotrophomonas maltophilia | This compound | Most strains | Resistant | Resistant | [5] |
| Cefepime | N/A | N/A | N/A | ||
| Ceftazidime | N/A | N/A | N/A |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][6] This process is primarily achieved through the targeting of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3][6] The binding of this compound to these PBPs disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[3][6] As a fourth-generation cephalosporin, this compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3]
Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.
Experimental Protocols for Antimicrobial Susceptibility Testing
The in-vitro efficacy data presented in this guide is typically determined using standardized methods such as broth microdilution and disk diffusion, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: A serial two-fold dilution of the antibiotic is prepared in a cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Microtiter plates containing the diluted antimicrobial agent are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Disk Diffusion Method (Kirby-Bauer Test)
This method is used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared and swabbed uniformly across the surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a specified concentration of the antimicrobial agent are placed on the agar surface.
-
Incubation: The plates are incubated at 35°C for 16-24 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of no growth around each disk is measured in millimeters.
-
Interpretation: The zone diameter is interpreted as susceptible, intermediate, or resistant according to CLSI guidelines.
Caption: Workflow for determining antimicrobial susceptibility via broth microdilution and disk diffusion.
References
- 1. [Yearly changes in antibacterial activities of this compound against various clinical isolates between 1996 and 2001--I. Gram-positive bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C19H17N9O5S2 | CID 9571080 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cefozopran's Clinical Efficacy in Animal Models: A Comparative Guide Based on MIC Values
This guide provides a comprehensive comparison of Cefozopran's performance against other antimicrobial agents in various animal infection models. The data presented herein is collated from key preclinical studies, offering researchers, scientists, and drug development professionals a clear overview of this compound's efficacy correlated with Minimum Inhibitory Concentration (MIC) values.
I. Comparative Efficacy in a Murine Model of Mixed Urinary Tract Infection
A study investigating the therapeutic effects of this compound in a murine model of ascending mixed urinary tract infection with Enterococcus faecalis and Pseudomonas aeruginosa provides a direct comparison with other antibiotics. The key findings from this research are summarized below.
Experimental Protocol
-
Animal Model: 5-week-old female CBA/J mice.
-
Infection Model: Ascending urinary tract infection induced by intra-bladder inoculation of a bacterial suspension containing Enterococcus faecalis TN2005 and Pseudomonas aeruginosa P9.
-
Treatment Regimen: Antibiotics were administered subcutaneously twice daily for four days, starting 18 hours after infection.
-
Outcome Measurement: Viable bacterial cell counts in the kidneys were determined 16 hours after the final treatment.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) of each antibiotic was determined using an agar dilution method with Trypticase Soy Agar.[1]
Data Summary
The following table summarizes the in vitro susceptibility (MIC) of the bacterial strains and the in vivo efficacy of the tested antibiotics.
| Antibiotic | MIC (µg/mL) vs. E. faecalis TN2005 | MIC (µg/mL) vs. P. aeruginosa P9 | Mean log10 CFU/g Kidney (E. faecalis) | Mean log10 CFU/g Kidney (P. aeruginosa) |
| This compound | 4 | 8 | Significantly Reduced | Significantly Reduced |
| Ceftazidime | >128 | 1 | Not Reduced | Significantly Reduced |
| Ampicillin | 1 | >128 | Significantly Reduced | Not Reduced |
| Imipenem/Cilastatin | 4 | 2 | Not Reduced | Significantly Reduced |
| Ofloxacin | 4 | 0.5 | Not Reduced | Significantly Reduced |
| Control (untreated) | - | - | 6.8 | 7.5 |
| Data sourced from Tsuchimori et al., 1997.[1][2] |
Key Observations
This compound was the only antibiotic tested that demonstrated significant efficacy against both Enterococcus faecalis and Pseudomonas aeruginosa in this mixed infection model.[1][2] The other agents were effective against only one of the pathogens, highlighting this compound's broader spectrum of activity in this context.[1]
Experimental Workflow
II. Efficacy in a Rat Model of Polymicrobial Pyometra
This section details the evaluation of this compound in a rat model of polymicrobial pyometra, focusing on the impact of different dosing regimens.
Experimental Protocol
-
Animal Model: Rats.
-
Infection Model: Polymicrobial pyometra induced by mixed intrauterine inoculation of E. faecalis with either Bacteroides fragilis or Prevotella bivia.
-
Bacterial Strains & MICs:
-
E. faecalis: MIC = 6.25 µg/mL
-
B. fragilis: MIC = 12.5 µg/mL
-
P. bivia: MIC = 12.5 µg/mL
-
-
Treatment Regimen: this compound was administered intravenously for 5 days, immediately after bacterial inoculation, using two different dosing schedules.
-
Outcome Measurement: Bacterial counts and intrauterine inflammatory changes were compared to a non-treated control group.[3]
Data Summary
The efficacy of two different this compound dosing regimens is compared in the table below.
| Dosing Regimen | Bacterial Counts (E. faecalis) | Bacterial Counts (B. fragilis or P. bivia) |
| 40 mg/kg, q.i.d. | Significantly Reduced | Significantly Reduced |
| 80 mg/kg, b.i.d. | Significantly Reduced | Not significantly reduced for B. fragilis |
| Data sourced from Mikamo et al., 1998.[3] |
Key Observations
A more divided dosing regimen of this compound (40 mg/kg, q.i.d.) was significantly more effective at reducing bacterial counts compared to a less frequent, higher dose regimen (80 mg/kg, b.i.d.).[3] This suggests that maintaining the drug concentration above the MIC for a longer duration is crucial for its efficacy in this model.
Logical Relationship of Dosing Regimen and Efficacy
III. Efficacy in a Murine Model of Haematogenous Pneumococcal Meningitis
The therapeutic potential of this compound was also assessed in a murine model of haematogenous pneumococcal meningitis.
Experimental Protocol
-
Animal Model: Mice.
-
Infection Model: Haematogenous pneumococcal meningitis induced by intraperitoneal injection of Streptococcus pneumoniae serotype 6.
-
Treatment Regimen: this compound was administered subcutaneously twice a day for 1-3 days, starting 2 days after infection.
-
Outcome Measurement: Survival rate.
-
Pharmacokinetics: The penetration rate of this compound from blood to cerebrospinal fluid (CSF) was determined in infected mice.[4]
Data Summary
The dose- and duration-dependent efficacy of this compound is presented below.
| This compound Dose | Treatment Duration | Survival Rate |
| 20 mg/kg | 3 days | 100% |
| Data shows a dose- and duration-dependent effect, with the specified regimen leading to full survival.[4] |
Key Observations
This compound demonstrated dose- and duration-dependent efficacy in treating pneumococcal meningitis in this model.[4] A key factor contributing to its success is its enhanced penetration into the CSF of infected mice, which was found to be 44.7%, six times higher than in uninfected mice.[4]
This guide illustrates the potent in vivo activity of this compound across different animal infection models. The presented data underscores the importance of considering both the MIC of the target pathogen and the pharmacokinetic/pharmacodynamic properties of the antibiotic to optimize treatment outcomes. The comparative data suggests a beneficial profile for this compound, particularly in mixed infections where broad-spectrum coverage is essential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Therapeutic effects of this compound against experimental mixed urinary tract infection with Enterococcus faecalis and Pseudomonas aeruginosa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of this compound on polymicrobial infections associated with Enterococcus faecalis in a Rat pyometra model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of this compound in a murine model of haematogenous pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cefozopran: A Comparative Analysis Against Novel Antibiotic Candidates
For Immediate Publication
Introduction
Cefozopran, a fourth-generation cephalosporin, has long been a reliable agent in the clinician's armamentarium against serious bacterial infections. Its broad spectrum of activity against both Gram-positive and Gram-negative pathogens has established it as a significant therapeutic option. However, the ever-evolving landscape of antimicrobial resistance necessitates a continuous evaluation of established antibiotics against emerging novel candidates. This guide provides a comprehensive performance comparison of this compound against a selection of recently developed antibiotics, offering researchers, scientists, and drug development professionals a data-driven overview to inform future research and clinical considerations.
Mechanism of Action: A Comparative Overview
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and death.
Novel antibiotic candidates often employ distinct or modified mechanisms to overcome resistance. For instance, Cefiderocol, a siderophore cephalosporin, utilizes a "Trojan horse" strategy by chelating iron and using the bacterial iron transport systems to enter the periplasmic space of Gram-negative bacteria, thereby evading porin channel mutations and efflux pumps. Other novel agents, such as β-lactamase inhibitor combinations (e.g., Ceftolozane/tazobactam, Ceftazidime/avibactam), are designed to counteract the primary resistance mechanism against β-lactams: the production of β-lactamase enzymes.
Figure 1: Comparative Mechanism of Action
Quantitative Performance Analysis: In Vitro Susceptibility
The following tables summarize the in vitro activity of this compound and novel antibiotic candidates against key Gram-negative pathogens. Data is presented as the Minimum Inhibitory Concentration required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, respectively.
Table 1: Activity against Pseudomonas aeruginosa
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 1 | 4 |
| Cefiderocol | 0.12 | 0.5[1] |
| Ceftolozane/tazobactam | 0.5 | 2 |
| Imipenem/relebactam | 0.5 | 1 |
Table 2: Activity against Carbapenem-Resistant Enterobacterales (CRE)
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | - | - |
| Cefiderocol | 0.5 | 2 |
| Ceftazidime/avibactam | 0.5 | 2[2] |
| Meropenem/vaborbactam | 0.03 | 1[3] |
Table 3: Activity against Escherichia coli
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | ≤0.06 | 0.12 |
| Fosfomycin (IV) | 4 | 32[4][5] |
Table 4: Activity against Acinetobacter baumannii
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | - | - |
| Zosurabalpin | 0.12 | 0.5[6] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies. Below are detailed protocols for key experiments cited.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Figure 2: MIC Determination Workflow
Methodology:
-
Bacterial Isolate Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton broth (CAMHB).
-
Antibiotic Dilution: The antibiotic is serially diluted in the microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well of the microtiter plate, containing a specific antibiotic concentration, is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Protocol 2: Murine Pneumonia Model for In Vivo Efficacy
Animal models are crucial for evaluating the in vivo efficacy of new antibiotic candidates. The murine pneumonia model is a commonly used and well-characterized model.
Methodology:
-
Animal Acclimatization: Mice (e.g., C57BL/6) are acclimatized to the laboratory environment for a minimum of 3 days.
-
Infection Induction: Mice are anesthetized and intranasally or intratracheally inoculated with a predetermined lethal or sublethal dose of the pathogenic bacteria (e.g., Pseudomonas aeruginosa).
-
Treatment Administration: At a specified time post-infection (e.g., 2 hours), mice are treated with the test antibiotic (e.g., this compound or a novel candidate) via a clinically relevant route (e.g., subcutaneous or intravenous).
-
Monitoring: Mice are monitored for survival over a defined period (e.g., 7 days).
-
Bacterial Load Determination: At selected time points, subsets of mice are euthanized, and their lungs are harvested to determine the bacterial load (CFU/g of tissue).
Figure 3: Murine Pneumonia Model Workflow
Discussion and Future Directions
The data presented indicate that while this compound remains a potent antibiotic, several novel candidates demonstrate superior in vitro activity against challenging multidrug-resistant Gram-negative pathogens. Cefiderocol and the new β-lactam/β-lactamase inhibitor combinations show particular promise against carbapenem-resistant isolates. Zosurabalpin represents a novel class of antibiotics with a unique mechanism of action against Acinetobacter baumannii.
It is crucial to note that in vitro susceptibility is only one aspect of an antibiotic's performance. Pharmacokinetic and pharmacodynamic properties, as well as clinical efficacy and safety data from robust clinical trials, are paramount in determining the ultimate clinical utility of these novel agents. Continued head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of this compound and these emerging therapies. The development of new antibiotics is a critical area of research, and the candidates highlighted in this guide represent significant progress in the fight against antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Low Frequency of Ceftazidime-Avibactam Resistance among Enterobacteriaceae Isolates Carrying blaKPC Collected in U.S. Hospitals from 2012 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmilabs.com [jmilabs.com]
- 4. In Vitro Activity of Fosfomycin against Extended-Spectrum-β-Lactamase- Producing Escherichia coli and Klebsiella pneumoniae: Comparison of Susceptibility Testing Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A comparative study of the safety profiles of Cefozopran and other cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Cefozopran and other selected cephalosporins, supported by experimental data from clinical trials and preclinical studies. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and development of cephalosporin antibiotics.
Executive Summary
Cephalosporins are a cornerstone in the treatment of bacterial infections, valued for their broad spectrum of activity and generally favorable safety profile. However, variations in their chemical structure can lead to differences in their adverse effect profiles. This guide focuses on a comparative analysis of this compound, a fourth-generation cephalosporin, against other prominent members of this antibiotic class, including Cefepime (fourth-generation), Ceftazidime (third-generation), Cefoperazone (third-generation), and Cefotaxime (third-generation). The primary safety concerns associated with cephalosporins include neurotoxicity, hypersensitivity reactions, and hematological effects. This report synthesizes available data on these and other adverse events to provide a comprehensive safety overview.
Comparative Analysis of Adverse Drug Reactions
The following tables summarize the incidence of common adverse drug reactions (ADRs) associated with this compound and other selected cephalosporins, based on data from clinical trials and post-marketing surveillance. It is important to note that the incidence of ADRs can vary depending on the patient population, dosage, and duration of treatment.
Table 1: Incidence of Common Adverse Drug Reactions (%)
| Adverse Drug Reaction | This compound | Cefepime | Ceftazidime | Cefoperazone | Cefotaxime |
| Gastrointestinal | |||||
| Diarrhea | - | ~3%[1] | 1.4%[2] | Most Frequent[3] | 1.4%[2] |
| Nausea | - | ~2%[1] | <1%[2] | Yes[4] | 1.4%[2] |
| Vomiting | - | ~1%[1] | <1%[2] | Yes[4] | 1.4%[2] |
| Dermatological | |||||
| Rash | 1.5% (discontinuation)[1] | 4% (at higher doses)[1] | 2.4%[2] | Common[3] | 2.4%[2] |
| Pruritus (Itching) | - | 1% (at higher doses)[1] | 2.4%[2] | - | 2.4%[2] |
| Urticaria (Hives) | - | - | - | Yes[4] | - |
| Hematological | |||||
| Eosinophilia | Yes[5] | 1%[6] | 2.4%[2] | Yes[4] | 2.4%[2] |
| Positive Coombs' Test | - | 18.7% (without hemolysis)[6] | Yes[2] | Yes[3] | Yes[2] |
| Neutropenia/Leukopenia | - | <1%[6] | <1%[2] | Yes[4] | <1%[2] |
| Hepatic | |||||
| Increased Transaminases | Yes[5] | Yes[6] | Yes[7] | 5-10%[3] | Yes[8] |
| Neurological | |||||
| Headache | - | 1% (at higher doses)[1] | <1%[2] | - | <1%[2] |
| Seizures | - | Yes (high doses/renal impairment)[9] | - | Yes (high doses)[4] | Yes (high doses)[8] |
| Local Reactions | |||||
| Phlebitis/Thrombophlebitis | - | Yes[1] | Yes[10] | Yes[4] | Yes[8] |
| Pain at Injection Site | - | Yes[1] | - | Yes[4] | Yes[8] |
Key Safety Concerns: Signaling Pathways and Mechanisms
Understanding the molecular mechanisms underlying cephalosporin-induced adverse effects is crucial for risk assessment and the development of safer alternatives.
Cephalosporin-Induced Neurotoxicity
Cephalosporin-induced neurotoxicity can manifest as confusion, seizures, and encephalopathy. The primary mechanism is believed to be the inhibition of the γ-aminobutyric acid (GABA) type A receptor in the central nervous system. GABA is the main inhibitory neurotransmitter, and its blockade leads to neuronal hyperexcitability.
Caption: Cephalosporin-induced GABA-A receptor inhibition leading to neurotoxicity.
Cephalosporin-Induced Hematological Disorders
Certain cephalosporins can cause hematological abnormalities such as coagulopathy and, in rare cases, aplastic anemia. Coagulopathy is often linked to the presence of an N-methylthiotetrazole (NMTT) or similar side chain, which inhibits the enzyme vitamin K-epoxide reductase, a key enzyme in the synthesis of clotting factors. Aplastic anemia is thought to be an immune-mediated reaction targeting hematopoietic stem cells.[11][12]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. Cefoperazone | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 5. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Safety Profile of Ceftazidime-Avibactam: Pooled Data from the Adult Phase II and Phase III Clinical Trial Programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Maxipime (cefepime) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. Safety Profile of Ceftazidime–Avibactam: Pooled Data from the Adult Phase II and Phase III Clinical Trial Programme | springermedizin.de [springermedizin.de]
- 11. Cephalosporin-induced recurrent aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thebloodproject.com [thebloodproject.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Cefozopran
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Cefozopran. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, this document incorporates specific data for this compound where available and supplements it with information from analogous fourth-generation cephalosporins, such as Cefepime and Cefpirome, to ensure a thorough understanding of the necessary precautions.
Personal Protective Equipment (PPE): A First Line of Defense
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a risk of splashing. | To protect eyes from dust, aerosols, and splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling powder or if aerosols may be generated. | This compound is a pharmaceutical compound of unknown potency and may cause respiratory irritation. |
| Protective Clothing | A lab coat or gown should be worn. | To prevent contamination of personal clothing. |
Safe Handling and Engineering Controls
Proper handling procedures and engineering controls are vital to minimize the risk of exposure to this compound.
Engineering Controls:
-
Work in a well-ventilated area.
-
Use of a chemical fume hood or other ventilated enclosure is recommended, especially when handling powders or performing operations that may generate dust or aerosols.
General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
Spill and Disposal Protocols: Managing the Unexpected
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material to contain the spill.
-
Clean: Carefully sweep or scoop up the spilled material. For liquid spills, use an absorbent material. Place all contaminated materials into a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
Disposal:
-
Dispose of this compound waste in accordance with all applicable local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
First Aid Measures: Immediate Response to Exposure
Should an exposure occur, prompt first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Visualizing Safety: Procedural Diagrams
To further clarify safety procedures, the following diagrams illustrate key workflows for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
